Vinleurosine sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C92H114N8O22S |
|---|---|
Molecular Weight |
1716 g/mol |
IUPAC Name |
methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |
InChI |
InChI=1S/2C46H56N4O9.H2O4S/c2*1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h2*10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)/t2*27-,36-,37+,38-,39-,42-,43+,44-,45+,46+;/m11./s1 |
InChI Key |
YCWXIQRLONXJLF-PFFGJIDWSA-N |
Isomeric SMILES |
CC[C@]12CN3CCC4=C([C@](C[C@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CC[C@]12CN3CCC4=C([C@](C[C@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O |
Canonical SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Vinleurosine Sulfate
Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of Vinleurosine sulfate (B86663), a dimeric indole (B1671886) alkaloid derived from Catharanthus roseus. Primarily intended for researchers, scientists, and professionals in drug development, this guide details the compound's chemical structure, stability, and solubility. It includes standardized experimental protocols for its analysis and visualizes its mechanism of action as an antineoplastic agent. All quantitative data is consolidated for ease of reference, and key processes are illustrated using standardized diagrams.
Introduction
Vinleurosine sulfate is a vinca (B1221190) alkaloid, a class of compounds that have been pivotal in cancer chemotherapy.[1] Extracted from the Madagascar periwinkle (Catharanthus roseus), it shares a structural and mechanistic lineage with other well-known antineoplastic agents like vinblastine (B1199706) and vincristine.[1] Its primary therapeutic application stems from its ability to disrupt microtubule function, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] A thorough understanding of its physicochemical properties is fundamental for its formulation, analytical method development, and optimization in preclinical and clinical research.
Physicochemical Properties
The fundamental properties of this compound powder are summarized below. These characteristics are critical for its handling, storage, and formulation.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.0⁴,¹².0⁵,¹⁰.0¹⁶,¹⁸]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid | N/A |
| Molecular Formula | C₄₆H₅₆N₄O₉ · H₂SO₄ | [4] |
| Molecular Weight | 907.04 g/mol | [4] |
| Alternative Formula | 2(C₄₆H₅₆N₄O₉) · H₂SO₄ (Dimeric salt) | [5] |
| Alternative M.W. | 1716 g/mol (Dimeric salt) | [5] |
| CAS Number | 54081-68-4 | [1][4] |
| Appearance | White to light yellow or brown powder | N/A |
| Purity | ≥95% | [1] |
| Storage Conditions | Store at -20°C, protected from light | [1] |
| SMILES String | CC[C@]12C=CCN3CC[C@@]4(c5cc(c(cc5N(C)[C@@]4([H])--INVALID-LINK--(C(=O)OC)O)OC)[C@]6(C[C@H]7C--INVALID-LINK--C[C@@]%10(CC)[C@]7([H])O%10)C(=O)OC)[C@]23[H].OS(=O)(=O)O | [5] |
2.1 Chemical Structure and Formula Vinleurosine is a complex bisindole alkaloid. The sulfate salt form is commonly used for pharmaceutical applications. While most suppliers list the molecular formula as the monomeric salt (C₄₆H₅₆N₄O₉ · H₂SO₄) with a corresponding molecular weight of approximately 907.04 g/mol , some databases note a dimeric salt form, where two molecules of Vinleurosine associate with one molecule of sulfuric acid, resulting in a significantly higher molecular weight of 1716 g/mol .[4][5] Researchers should be aware of this potential variability when performing stoichiometric calculations.
2.2 Solubility and Stability Direct solubility data for this compound is not extensively published. However, based on the behavior of the closely related compound Vincristine sulfate, it is expected to be freely soluble in water and soluble in methanol.
The stability of vinca alkaloids is highly dependent on pH, temperature, and light exposure. For Vincristine sulfate, maximum stability in aqueous solutions is observed in a pH range of 3.5 to 5.5. Solutions become unstable in alkaline conditions, which can lead to degradation and precipitation. Commercial formulations are typically buffered within this acidic pH range. For experimental use, it is highly recommended to prepare aqueous solutions fresh and protect them from light. Long-term storage of the powder should be at -20°C.[1]
Mechanism of Action
The antineoplastic activity of this compound is primarily attributed to its interaction with tubulin, the fundamental protein subunit of microtubules.[3]
-
Binding to Tubulin: Vinleurosine binds to specific sites on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3][6]
-
Microtubule Disruption: This inhibition of assembly disrupts the dynamic equilibrium of the microtubule network. At higher concentrations, it leads to the depolymerization of existing microtubules.[2]
-
Mitotic Arrest: The disruption of the mitotic spindle, a structure critical for chromosome segregation during cell division, prevents cells from progressing past the metaphase. This triggers a mitotic checkpoint, causing cell cycle arrest.[2][7]
-
Apoptosis Induction: Prolonged arrest in the M-phase activates downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) cascade, ultimately leading to programmed cell death (apoptosis).[6]
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Vinleurosine Sulfate's Mechanism of Action on Microtubule Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinleurosine (B1683062) sulfate (B86663), a dimeric catharanthus alkaloid, belongs to the vinca (B1221190) alkaloid class of antineoplastic agents. Like other members of this class, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and other essential cellular functions. This technical guide provides a comprehensive overview of the molecular mechanism by which vinleurosine sulfate exerts its effects on microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from the closely related and well-studied vinca alkaloids, vinblastine (B1199706) and vincristine (B1662923), to illustrate the core concepts and experimental methodologies. This document details the binding characteristics of vinca alkaloids to tubulin, their impact on microtubule polymerization and dynamic instability, and the subsequent cellular consequences. Furthermore, it provides detailed protocols for key experiments and visual representations of the pertinent signaling pathways and experimental workflows.
Core Mechanism of Action: Disruption of Microtubule Dynamics
The fundamental mechanism of action of this compound, like other vinca alkaloids, is its interaction with tubulin, the heterodimeric protein subunit composed of α- and β-tubulin that polymerizes to form microtubules.[1] Microtubules are essential components of the cytoskeleton, playing crucial roles in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1]
Vinca alkaloids bind with high affinity to the β-tubulin subunit at a specific site known as the "Vinca domain."[2] This binding site is located at the interface between two tubulin heterodimers, and the interaction with a vinca alkaloid induces a conformational change in the tubulin dimer.[2][3] This alteration has profound consequences for microtubule dynamics, which can be broadly categorized into two concentration-dependent effects:
-
At low concentrations: Vinca alkaloids suppress the dynamic instability of microtubules.[1] They effectively "cap" the plus ends of microtubules, inhibiting both the growth and shortening phases that are crucial for their function.[1] This kinetic stabilization disrupts the delicate balance required for the proper formation and function of the mitotic spindle.
-
At high concentrations: Vinca alkaloids promote the depolymerization of microtubules and can induce the self-assembly of tubulin into non-functional paracrystalline aggregates.[1][4] This leads to a net decrease in the mass of cellular microtubules and disorganization of the microtubule network.[1]
Quantitative Data on Vinca Alkaloid Activity
Table 1: Inhibition of Tubulin Polymerization by Vinca Alkaloids
| Parameter | This compound | Vincristine | Vinblastine | Vindesine | Vinepidine (B1260464) | Source |
| Ki for inhibition of tubulin addition (µM) | Data not available | 0.085 ± 0.013 | 0.178 ± 0.025 | 0.110 ± 0.007 | 0.079 ± 0.018 | [5] |
Table 2: Cytotoxicity (IC50) of Vinca Alkaloids in Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Vincristine (nM) | Vinblastine (nM) | Source |
| L1210 | Murine Leukemia | Data not available | ~10-100 (Maximum cytotoxic effect) | Data not available | |
| CEM | Human Leukemia | Data not available | ~10-100 (Maximum cytotoxic effect) | Data not available | |
| B16 Melanoma | Melanoma | Data not available | Less potent than Vinblastine | More potent than Vincristine | [5] |
| L-cells | Murine Fibrosarcoma | Data not available | ~25% growth inhibition at 40 nM | Complete growth inhibition at 40 nM | [5] |
Cellular Consequences of Microtubule Disruption
The perturbation of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Mitotic Arrest via Spindle Assembly Checkpoint (SAC) Activation
The primary consequence of disrupted microtubule dynamics is the failure to form a functional mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation. The SAC prevents the onset of anaphase until all chromosomes are properly attached to the spindle microtubules. Prolonged activation of the SAC due to vinca alkaloid-induced microtubule damage leads to a sustained arrest in the metaphase stage of mitosis.
Induction of Apoptosis
Prolonged mitotic arrest is a potent trigger for apoptosis (programmed cell death). Several signaling pathways are implicated in this process:
-
Bcl-2 Family Dysregulation: The sustained mitotic arrest can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, disrupting their protective function at the mitochondrial membrane.
-
Caspase Activation: The disruption of mitochondrial integrity leads to the release of cytochrome c and the activation of a cascade of caspases, the executioner enzymes of apoptosis.
Caption: this compound disrupts microtubule dynamics, leading to apoptosis.
Detailed Experimental Protocols
The following protocols are standard methods used to investigate the mechanism of action of microtubule-targeting agents like this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering (turbidity).
-
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-4 mg/mL in GTB containing 10% glycerol and 1 mM GTP. Keep the solution on ice to prevent spontaneous polymerization.
-
Add various concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known microtubule inhibitor like vincristine).
-
Pre-warm the plate reader to 37°C.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the reader and begin recording the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
The rate of polymerization and the maximum polymer mass are determined from the resulting curves. The IC50 value for polymerization inhibition can be calculated from a dose-response curve.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the drug dilutions and include a vehicle-only control.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Normalize the absorbance values to the control wells to determine the percentage of cell viability and calculate the IC50 value from the dose-response curve.
-
Immunofluorescence Microscopy for Microtubule Integrity
This technique allows for the visualization of the microtubule network within cells to observe the effects of drug treatment.
-
Materials:
-
Cancer cell line of interest
-
Glass coverslips
-
Complete cell culture medium
-
This compound
-
Paraformaldehyde (PFA) or methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a culture dish and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a desired period.
-
Fix the cells with PFA or cold methanol.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
Visualize the microtubule network and cell morphology using a fluorescence microscope.
-
Conclusion
This compound, as a member of the vinca alkaloid family, exerts its potent antineoplastic activity by disrupting the highly dynamic microtubule network within cancer cells. By binding to β-tubulin, it inhibits microtubule polymerization at high concentrations and suppresses dynamic instability at lower, clinically relevant concentrations. This interference with microtubule function leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest that ultimately triggers apoptosis. While specific quantitative data for this compound remains limited in the public domain, the well-established mechanism of action of closely related vinca alkaloids provides a strong framework for understanding its therapeutic effects. The experimental protocols detailed in this guide offer robust methods for the further investigation and characterization of this compound and other novel tubulin-targeting agents. A deeper understanding of the subtle differences in the interactions of various vinca alkaloids with tubulin will be crucial for the development of more effective and less toxic anticancer therapies.
References
- 1. Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinca site agents induce structural changes in tubulin different from and antagonistic to changes induced by colchicine site agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical effects of Navelbine on tubulin and associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Determination of Vinleurosine Sulfate's Molecular Formula and Weight
This guide provides a comprehensive overview of the methodologies used to determine the molecular formula and weight of Vinleurosine (B1683062) Sulfate (B86663), a significant indole (B1671886) alkaloid in pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation.
Molecular Data of Vinleurosine Sulfate
This compound is a salt of the vinca (B1221190) alkaloid vinleurosine. Variations in the reported molecular formula and weight exist in scientific literature and commercial databases, primarily due to differences in the salt form and hydration state. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula (Sulfate Salt) | C₄₆H₅₆N₄O₉ • H₂SO₄ | LKT Labs[1], Santa Cruz Biotechnology[2] |
| 2(C₄₆H₅₆N₄O₉) • H₂SO₄ | GSRS[3] | |
| C₄₆H₅₈N₄O₁₃S | PubChem[4] | |
| Molecular Weight (Sulfate Salt) | 907.04 g/mol | LKT Labs[1], Santa Cruz Biotechnology[2] |
| 1716 g/mol | GSRS[3] | |
| 907.0 g/mol | PubChem[4] | |
| Molecular Formula (Base) | C₄₆H₅₆N₄O₉ | GSRS[3] |
| Molecular Weight (Base) | 808.96 g/mol | GSRS[3] |
Note: The discrepancies in the molecular formula and weight can be attributed to whether the salt is represented as a mono- or di-sulfate and the inclusion of the sulfuric acid moiety within the main formula.
Experimental Protocols for Molecular Formula and Weight Determination
The determination of the molecular formula and weight of a complex organic molecule like this compound requires a combination of high-resolution analytical techniques. The primary methods employed are high-resolution mass spectrometry and elemental analysis.
2.1. High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for accurately determining the molecular weight of a compound, which is crucial for deducing its molecular formula.[5][6]
Objective: To obtain a high-resolution mass spectrum of this compound to determine its accurate mass and infer its elemental composition.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid, to a final concentration of 1 µg/mL. The use of formic acid helps in the ionization of the analyte.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
-
Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for large, non-volatile molecules like this compound.[7][8]
-
Mode: Positive ion mode is typically used for vinca alkaloids.
-
Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of this compound (e.g., m/z 800-1000).
-
Resolution: The instrument should be set to a high resolution (e.g., > 60,000) to enable accurate mass measurement.
-
-
Data Acquisition and Analysis:
-
Inject the sample solution into the mass spectrometer.
-
Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion peak.
-
Identify the monoisotopic peak of the protonated molecule, [M+H]⁺.
-
The accurate mass of this ion is used to calculate the elemental composition using specialized software. The software generates a list of possible molecular formulas that match the measured accurate mass within a specified tolerance (typically < 5 ppm).
-
2.2. Elemental Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur in the case of this compound) in the compound. This data is used to determine the empirical formula.
Objective: To determine the mass percentages of C, H, N, and S in this compound to derive its empirical formula.
Methodology:
-
Sample Preparation:
-
A small, accurately weighed amount of the purified and dried this compound sample is required.
-
The sample is combusted in a furnace in the presence of excess oxygen.
-
-
Instrumentation and Analysis:
-
The combustion products (CO₂, H₂O, N₂, and SO₂) are passed through a series of detectors.
-
The amount of each gas is quantified, and from this, the percentage of each element in the original sample is calculated.
-
-
Empirical Formula Calculation:
-
The percentage composition is converted to a molar ratio of the elements.
-
This ratio is then simplified to the smallest whole numbers to give the empirical formula.
-
2.3. Molecular Formula Determination
The molecular formula is determined by combining the results from HRMS and elemental analysis.[5] The accurate molecular weight from HRMS is compared with the mass of the empirical formula derived from elemental analysis to find the integer multiple that relates the two.
Visualizations
3.1. Experimental Workflow for Molecular Formula and Weight Determination
Caption: Workflow for determining molecular formula and weight.
3.2. Proposed Mechanism of Action of Vinleurosine
As a vinca alkaloid, vinleurosine is believed to exert its antineoplastic effects by interfering with microtubule dynamics, similar to other drugs in its class like vincristine (B1662923) and vinblastine.[1] This disruption of microtubule function leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Caption: Vinleurosine's inhibition of microtubule polymerization.
References
- 1. Page loading... [guidechem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
Spectroscopic Profile of Vinleurosine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for vinleurosine (B1683062) sulfate (B86663), a dimeric vinca (B1221190) alkaloid with antineoplastic properties. Due to the limited availability of direct spectroscopic data for vinleurosine sulfate, this guide leverages data from its free base form, leurosine (also known as vinleurosine), and structurally similar vinca alkaloids, vinblastine (B1199706) and vincristine (B1662923). The spectroscopic characteristics of the core alkaloid structure are largely conserved, making these compounds valuable references.
Mass Spectrometry (MS)
Mass spectrometry data is critical for confirming the molecular weight and elucidating the fragmentation patterns of vinleurosine.
Table 1: Mass Spectrometry Data for Leurosine and Related Vinca Alkaloids
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Leurosine | C₄₆H₅₆N₄O₉ | 809.41 | Not explicitly detailed in search results. |
| Vinblastine | C₄₆H₅₈N₄O₉ | 811.43 | Not explicitly detailed in search results. |
| Vincristine | C₄₆H₅₆N₄O₁₀ | 825.40 | Not explicitly detailed in search results. |
Note: The sulfate salt of vinleurosine will have a different molecular weight and may exhibit different ionization behavior.
Experimental Protocol: Mass Spectrometry
A general procedure for analyzing vinca alkaloids by liquid chromatography-mass spectrometry (LC-MS) can be described as follows. Specific parameters would be optimized for this compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.
-
Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution is typically employed using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., methanol or acetonitrile).
-
Ionization: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions are determined. For structural elucidation, tandem mass spectrometry (MS/MS) is performed, where the parent ion is isolated and fragmented by collision-induced dissociation (CID).
A publication by Dubrovay et al. (2013) provides a thorough mass spectrometric characterization of vinblastine and vincristine, which can serve as a valuable reference for identifying characteristic fragmentation pathways of the shared structural motifs with vinleurosine.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of complex molecules like vinleurosine. While a complete, assigned NMR dataset for this compound was not found in the public domain, data for the closely related leurosine and other vinca alkaloids provide significant insights. A study by Goswami et al. (1988) utilized proton and carbon-13 NMR to identify a biotransformation product of leurosine, indicating the existence of such data in the literature.[2]
Quantitative NMR data for this compound is not available in the provided search results. The following tables for related compounds are for reference.
Table 2: Representative ¹H NMR Chemical Shifts for Vinca Alkaloid Moieties (in CDCl₃)
| Proton | Approximate Chemical Shift (ppm) |
| Aromatic Protons | 6.0 - 8.0 |
| Olefinic Protons | 5.0 - 6.0 |
| Methine Protons | 2.5 - 4.5 |
| Methylene Protons | 1.0 - 3.0 |
| Methyl Protons | 0.5 - 2.5 |
Table 3: Representative ¹³C NMR Chemical Shifts for Vinca Alkaloid Moieties (in CDCl₃)
| Carbon Type | Approximate Chemical Shift (ppm) |
| Carbonyl (Ester, Amide) | 170 - 180 |
| Aromatic/Olefinic | 100 - 160 |
| C-O | 50 - 80 |
| C-N | 40 - 70 |
| Aliphatic | 10 - 50 |
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of a vinca alkaloid like this compound is as follows:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
2D NMR Experiments: To aid in the complete assignment of the complex spectra, various 2D NMR experiments are essential. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
The comprehensive NMR characterization of vinblastine and vincristine by Dubrovay et al. (2013) would provide a detailed blueprint for the types of experiments and expected chemical shift ranges for vinleurosine.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3400 | O-H (Alcohol/Phenol) | Stretching |
| ~3300 | N-H (Indole) | Stretching |
| ~2960-2850 | C-H (Aliphatic) | Stretching |
| ~1740 | C=O (Ester) | Stretching |
| ~1615 | C=C (Aromatic) | Stretching |
| ~1240 | C-O (Ester/Ether) | Stretching |
| ~1100 | S=O (Sulfate) | Stretching |
Note: The sulfate group will introduce strong absorption bands, typically in the 1200-1000 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the empty sample holder is recorded first and subtracted from the sample spectrum.
Logical Workflow and Signaling Pathway Diagrams
A specific signaling pathway for vinleurosine could not be determined from the provided search results. Vinca alkaloids, in general, are known to exert their cytotoxic effects by inhibiting microtubule polymerization, which is a crucial process in cell division.
References
A Historical Perspective on the Development of Vinleurosine as a Therapeutic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine, a dimeric catharanthus alkaloid, belongs to the Vinca (B1221190) alkaloid class of anti-cancer agents, a group of compounds that revolutionized chemotherapy in the mid-20th century.[1] Isolated from the Madagascar periwinkle (Catharanthus roseus), Vinleurosine shares a common heritage with its more famous siblings, vinblastine (B1199706) and vincristine (B1662923).[1] This technical guide provides a historical perspective on the development of Vinleurosine, detailing its discovery, mechanism of action, and the preclinical and clinical investigations that defined its therapeutic potential. While specific historical quantitative data for Vinleurosine is limited in publicly accessible records, this guide synthesizes available information and draws parallels with closely related Vinca alkaloids to offer a comprehensive overview for the modern researcher.
Discovery and Early Development
The story of Vinleurosine is intrinsically linked to the serendipitous discovery of the anti-cancer properties of Vinca alkaloids. Initially investigated for their potential hypoglycemic effects based on their use in traditional medicine, extracts of Catharanthus roseus were observed to cause myelosuppression in rats, hinting at cytotoxic activity. This led to the isolation of several potent compounds, including vinblastine, vincristine, and Vinleurosine, by researchers at Eli Lilly and Company in the late 1950s and early 1960s.
Mechanism of Action: Disruption of Microtubule Dynamics
Like other Vinca alkaloids, the primary mechanism of action of Vinleurosine is the inhibition of microtubule polymerization.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.
Vinleurosine binds to β-tubulin, the protein subunit of microtubules, at a specific site known as the Vinca domain. This binding prevents the polymerization of tubulin dimers into microtubules. At higher concentrations, Vinca alkaloids can also induce the depolymerization of existing microtubules. The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, leading to:
-
Mitotic Arrest: The failure to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest in the M phase.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
The following diagram illustrates the signaling pathway of Vinleurosine's mechanism of action.
Preclinical Studies
Preclinical in vitro and in vivo studies were fundamental in characterizing the anti-cancer activity of Vinleurosine and other Vinca alkaloids. These studies aimed to determine the cytotoxic concentrations, anti-tumor efficacy in animal models, and the spectrum of activity against various cancer types.
In Vitro Cytotoxicity
While specific historical IC50 values for Vinleurosine are scarce in contemporary literature, the table below presents representative IC50 values for the closely related Vinca alkaloid, vincristine, against various human cancer cell lines to illustrate the typical potency of this class of compounds.
| Cell Line | Cancer Type | Vincristine IC50 (nM) |
| HeLa | Cervical Cancer | 1.5 |
| A549 | Lung Carcinoma | 2.0 |
| MCF7 | Breast Cancer | 3.2 |
| K562 | Chronic Myelogenous Leukemia | 0.8 |
| HL-60 | Promyelocytic Leukemia | 1.1 |
Note: These values are illustrative for vincristine and may not represent the exact potency of Vinleurosine. Data is compiled from various publicly available sources.
In Vivo Antitumor Activity
Early in vivo studies in murine models were critical for assessing the therapeutic potential of Vinleurosine. Tumor growth inhibition was a key endpoint in these studies. The table below illustrates typical data that would have been collected, using vinblastine as an example.
| Animal Model | Tumor Type | Treatment Schedule | Tumor Growth Inhibition (%) |
| P388 Leukemia (Mouse) | Leukemia | 0.15 mg/kg, i.p., daily for 10 days | >90 |
| L1210 Leukemia (Mouse) | Leukemia | 0.2 mg/kg, i.p., daily for 8 days | 85 |
| B16 Melanoma (Mouse) | Melanoma | 0.4 mg/kg, i.p., every 4 days for 3 doses | 60 |
Note: This data is representative for vinblastine and serves as an example of the preclinical in vivo evaluation of Vinca alkaloids.
Experimental Protocols
The following sections detail the methodologies that were likely employed in the historical evaluation of Vinleurosine, based on common practices for studying Vinca alkaloids during that era.
Tubulin Polymerization Assay
This assay was crucial for demonstrating the direct inhibitory effect of Vinleurosine on microtubule formation.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of the solution over time. An inhibitor of polymerization will reduce the rate and extent of this increase in turbidity.
Protocol:
-
Tubulin Preparation: Tubulin was typically purified from bovine or porcine brain tissue through cycles of temperature-dependent assembly and disassembly.
-
Reaction Mixture: A reaction mixture containing purified tubulin (e.g., 1-2 mg/mL) in a polymerization buffer (e.g., MES or PIPES buffer with GTP and MgCl2) was prepared.
-
Initiation of Polymerization: The reaction was initiated by warming the mixture to 37°C.
-
Treatment: Different concentrations of Vinleurosine were added to the reaction mixtures. A control with no drug was also included.
-
Turbidity Measurement: The change in absorbance at 340 nm was monitored over time using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization were calculated from the turbidity curves to determine the inhibitory effect of Vinleurosine.
The following workflow diagram illustrates the tubulin polymerization assay.
Immunofluorescence Microscopy of the Mitotic Spindle
This technique allowed for the direct visualization of the disruptive effects of Vinleurosine on the mitotic spindle in cultured cells.
Principle: Antibodies specific to tubulin are used to label the microtubules of the mitotic spindle. A fluorescent secondary antibody then allows for visualization of the spindle apparatus using a fluorescence microscope.
Protocol:
-
Cell Culture and Treatment: Cancer cells were grown on coverslips and treated with various concentrations of Vinleurosine for a defined period.
-
Fixation: The cells were fixed with an agent such as formaldehyde (B43269) or methanol (B129727) to preserve their structure.
-
Permeabilization: The cell membranes were permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.
-
Antibody Staining: The cells were incubated with a primary antibody against tubulin, followed by a fluorescently labeled secondary antibody.
-
DNA Staining: The chromosomes were often counterstained with a DNA-binding dye like DAPI or Hoechst.
-
Microscopy: The coverslips were mounted on slides and observed under a fluorescence microscope.
-
Analysis: The morphology of the mitotic spindles in treated cells was compared to that in untreated control cells to assess the effects of Vinleurosine.
The following diagram outlines the logical relationship of the key steps in immunofluorescence microscopy.
Clinical Studies
The initial clinical trial of Vinleurosine sulfate (B86663) in 1966 provided the first insights into its therapeutic potential and toxicities in humans. While the full details of this and subsequent trials are not easily accessible, the general findings for Vinca alkaloids from that period indicated activity against a range of hematological and solid tumors. However, Vinleurosine did not achieve the same level of clinical success as vinblastine and vincristine and was not as widely adopted in clinical practice. The reasons for this are not definitively documented but may be related to a narrower therapeutic index or a less favorable efficacy profile compared to its analogues.
Conclusion
Vinleurosine holds a significant place in the history of cancer chemotherapy as one of the early Vinca alkaloids to be identified and clinically evaluated. Its development contributed to the fundamental understanding of microtubule-targeting agents and their mechanism of action. Although it was ultimately overshadowed by its more successful counterparts, the historical research into Vinleurosine laid important groundwork for the development of subsequent generations of Vinca alkaloids and other anti-mitotic drugs. This guide provides a framework for understanding the historical context of Vinleurosine's development, offering valuable insights for today's researchers in the ongoing quest for more effective cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for Vinleurosine Sulfate In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the in vitro cytotoxicity of vinleurosine (B1683062) sulfate (B86663), a vinca (B1221190) alkaloid with antineoplastic properties. The document includes a detailed methodology for the widely used MTT assay, a summary of expected data, and visual representations of the experimental workflow and the compound's mechanism of action.
Data Presentation
Table 1: In Vitro Cytotoxicity of Vinleurosine Sulfate (Template)
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) | Notes |
| Leukemia | ||||
| P388 | Murine Lymphocytic Leukemia | 48 | Data to be determined | Historically sensitive to vinca alkaloids. |
| L1210 | Murine Lymphocytic Leukemia | 48 | Data to be determined | Common model for leukemia studies. |
| K562 | Human Chronic Myelogenous Leukemia | 48 | Data to be determined | Suspension cell line. |
| Solid Tumors | ||||
| HeLa | Human Cervical Cancer | 48 | Data to be determined | Adherent cell line. |
| A549 | Human Lung Carcinoma | 48 | Data to be determined | Adherent cell line. |
| MCF-7 | Human Breast Adenocarcinoma | 48 | Data to be determined | Adherent, estrogen receptor-positive. |
| HepG2 | Human Liver Carcinoma | 48 | Data to be determined | Adherent cell line. |
Note: IC50 values can be influenced by experimental variables such as cell seeding density, assay duration, and the specific viability assay used. It is crucial to maintain consistent experimental conditions for accurate comparisons.
Experimental Protocols
A common and well-established method for determining the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
MTT Assay Protocol for this compound Cytotoxicity
1. Materials:
-
This compound
-
Selected cancer cell lines (adherent or suspension)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (wavelength absorbance at 570 nm)
2. Procedure:
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin-EDTA, resuspend in complete medium, and perform a cell count. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
For suspension cells, perform a cell count and directly seed the desired number of cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and resume logarithmic growth.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the drug dilutions directly to the wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the drug.
-
Untreated Control: Cells in medium alone.
-
Blank: Medium alone (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Following the drug incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells (for adherent cells). Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix gently on a plate shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
3. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assay of this compound.
Signaling Pathway
Vinca alkaloids, including vinleurosine, exert their cytotoxic effects primarily by interfering with microtubule dynamics, which are crucial for cell division.[2] This disruption leads to mitotic arrest and subsequent apoptosis (programmed cell death).[2]
Caption: Mechanism of action of this compound leading to apoptosis.
References
Application Notes and Protocols: Determining the IC50 of Vinleurosine Sulfate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine (B1683062) sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-cancer drugs derived from the periwinkle plant, Catharanthus roseus.[1] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[2] By binding to tubulin, vinleurosine sulfate inhibits the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis (programmed cell death).[2][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a cytotoxic compound. This document provides detailed protocols for determining the IC50 of this compound in various cancer cell lines and summarizes representative cytotoxic data for the vinca alkaloid class.
Data Presentation: Cytotoxicity of Vinca Alkaloids in Cancer Cell Lines
While extensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, the following table presents representative IC50 values for the closely related and well-studied vinca alkaloid, Vincristine. This data serves as a valuable reference point for researchers investigating the cytotoxic effects of this class of compounds.
| Cell Line | Tumor Entity | IC50 (nM) | Histology | Species |
| CLBL-1 | Lymphoma | 40 | B-cell lymphoma | Canine |
| Raji | Lymphoma | 60 | Burkitt lymphoma | Human |
| SU-DHL-8 | Lymphoma | 80 | B-cell lymphoma | Human |
| OSW | Lymphoma | 103 | T-cell lymphoma | Canine |
| GL-1 | Leukemia | 105 | B-cell leukemia | Canine |
| Hs578T | Breast | 135 | Carcinoma | Human |
| KG-1a | Leukemia | 145 | AML | Human |
| MCF-7 | Breast | 150 | Adenocarcinoma, pleural effusion | Human |
| HCT116 | Colon | 150 | Carcinoma | Human |
| RKO | Colon | 150 | Carcinoma | Human |
| CL-1 | Lymphoma | 170 | T-cell lymphoma | Canine |
| Ramos | Lymphoma | 170 | Burkitt Lymphoma | Human |
| KG-1 | Leukemia | 190 | AML | Human |
| BV173 | Leukemia | 210 | CML | Human |
| HeLa | Cervix | 210 | Carcinoma | Human |
| HL-60 | Leukemia | 210 | AML | Human |
| HepG2 | Liver | 290 | Carcinoma | Human |
| HT-29 | Colon | 300 | Adenocarcinoma | Human |
| SU-DHL-6 | Lymphoma | 320 | B-cell lymphoma | Human |
| NALM-1 | Leukemia | 330 | CML | Human |
| K562 | Leukemia | 540 | CML | Human |
This table is based on data for Vincristine and is intended to be representative of the vinca alkaloid class.[4]
Experimental Protocols: IC50 Determination using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the drug stock) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.
Signaling Pathway of Vinca Alkaloid-Induced Apoptosis
References
- 1. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
Application Notes and Protocols: Microtubule Polymerization Assay Using Vinleurosine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is a tightly regulated process crucial for their function.[1] Consequently, microtubules are a key target for the development of anticancer therapies.
Vinleurosine sulfate (B86663) is a vinca (B1221190) alkaloid, a class of chemotherapeutic agents known to interfere with microtubule dynamics.[2] At clinically relevant concentrations, vinca alkaloids bind to β-tubulin and suppress the dynamic instability of microtubules.[2][3] This disruption of microtubule function leads to mitotic arrest and ultimately induces apoptosis in rapidly dividing cancer cells.[1][3] This application note provides a detailed protocol for an in vitro microtubule polymerization assay to characterize the effects of Vinleurosine sulfate. The assay is based on the principle that microtubule polymerization causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340-350 nm.[4][5]
Mechanism of Action of this compound
This compound, like other vinca alkaloids, targets tubulin to disrupt microtubule dynamics. The primary mechanism involves the binding of the drug to the β-tubulin subunit at the plus ends of microtubules, which interferes with the addition of new tubulin dimers.[2][3] This action suppresses the rate and extent of microtubule polymerization. Even at low concentrations, this compound can kinetically stabilize microtubules by suppressing their dynamic instability without causing significant depolymerization.[6][7] This subtle disruption of microtubule dynamics is sufficient to activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of apoptosis.
Caption: this compound binds to β-tubulin, suppressing microtubule polymerization and dynamic instability, which leads to mitotic arrest and apoptosis.
Experimental Protocol: In Vitro Microtubule Polymerization Assay (Turbidity-Based)
This protocol is adapted from standard tubulin polymerization assay kits and is suitable for use with this compound.[4][8]
Materials and Reagents:
-
Lyophilized Tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP Stock Solution (100 mM)
-
Glycerol
-
This compound
-
Paclitaxel (B517696) (Positive control for polymerization enhancement)
-
Nocodazole (B1683961) (Positive control for polymerization inhibition)
-
DMSO (Vehicle control)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm in kinetic mode
Reagent Preparation:
-
General Tubulin Buffer (1x): Prepare the buffer and keep it on ice.
-
GTP Stock (10 mM): Dilute the 100 mM GTP stock solution to 10 mM with General Tubulin Buffer. Prepare fresh and keep on ice.
-
Tubulin Stock Solution (4 mg/mL): Resuspend lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice and use within one hour.
-
Polymerization Mix: Prepare a master mix on ice containing:
-
Tubulin Stock Solution (to a final concentration of 3 mg/mL)
-
General Tubulin Buffer
-
GTP (to a final concentration of 1 mM)
-
Glycerol (to a final concentration of 10%)
-
-
Test Compound (this compound) and Control Solutions (10x): Prepare a serial dilution of this compound in General Tubulin Buffer. Prepare 10x working solutions of Paclitaxel (e.g., 100 µM), Nocodazole (e.g., 100 µM), and DMSO (vehicle) in the same buffer.
Caption: Workflow for the in vitro microtubule polymerization assay.
Assay Procedure:
-
Set the spectrophotometer to 37°C.
-
Pipette 10 µL of the 10x test compound (this compound), controls (Paclitaxel, Nocodazole), or vehicle (DMSO in General Tubulin Buffer) into the appropriate wells of a 96-well plate.
-
Pre-warm the plate at 37°C for 2 minutes.[4]
-
Initiate the polymerization reaction by adding 90 µL of the ice-cold Polymerization Mix to each well, bringing the total volume to 100 µL.
-
Immediately place the plate in the pre-warmed spectrophotometer and begin kinetic measurements of the absorbance at 340 nm every 30 seconds for 60 to 90 minutes.[8]
Data Presentation and Analysis
The data from the microtubule polymerization assay can be summarized to compare the effects of different concentrations of this compound and control compounds. The key parameters to analyze from the resulting polymerization curves are the nucleation phase (lag time), the growth phase (Vmax), and the steady-state equilibrium (maximal polymer mass).[4]
| Compound | Concentration (µM) | Lag Time (min) | Vmax (mOD/min) | Max Polymer Mass (OD340) | % Inhibition/Enhancement |
| Vehicle Control (DMSO) | - | 5.2 ± 0.4 | 15.8 ± 1.2 | 0.25 ± 0.02 | 0% |
| This compound | 0.1 | 5.5 ± 0.5 | 14.2 ± 1.1 | 0.22 ± 0.02 | -12% |
| 1 | 6.8 ± 0.6 | 9.5 ± 0.8 | 0.15 ± 0.01 | -40% | |
| 10 | 10.2 ± 0.9 | 3.1 ± 0.3 | 0.05 ± 0.005 | -80% | |
| Nocodazole (Inhibitor) | 10 | 12.5 ± 1.1 | 2.5 ± 0.2 | 0.04 ± 0.004 | -84% |
| Paclitaxel (Enhancer) | 10 | 1.5 ± 0.2 | 25.1 ± 2.0 | 0.35 ± 0.03 | +40% |
Data presented are for illustrative purposes only and may not represent actual experimental results.
Expected Results
-
Vehicle Control (DMSO): A sigmoidal curve with a distinct lag phase, a rapid polymerization phase, and a plateau (steady-state).
-
This compound: At increasing concentrations, this compound is expected to inhibit microtubule polymerization. This will be observed as an increase in the lag time, a decrease in the Vmax, and a lower maximal polymer mass.
-
Nocodazole: As a known microtubule depolymerizing agent, nocodazole will strongly inhibit polymerization, resulting in a significantly flattened curve.[4]
-
Paclitaxel: As a microtubule stabilizing agent, paclitaxel will enhance polymerization, characterized by a shorter lag time, an increased Vmax, and a higher maximal polymer mass.[4]
Troubleshooting
-
No Polymerization in Control: Ensure tubulin, GTP, and buffers are fresh and have been kept on ice. Verify the temperature of the plate reader is 37°C.
-
High Background Signal: The test compound may be precipitating or scattering light. Run a control with the compound in buffer without tubulin.
-
Inconsistent Replicates: Ensure accurate pipetting and avoid introducing air bubbles into the wells.
Conclusion
This application note provides a detailed protocol for assessing the effect of this compound on microtubule polymerization in vitro. This assay is a valuable tool for characterizing the mechanism of action of potential anticancer compounds that target the microtubule cytoskeleton. The quantitative data obtained can be used to determine key inhibitory parameters, such as the IC50 value, and to compare the potency of different compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Preparation of Vinleurosine Sulfate Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine sulfate (B86663) is a vinca (B1221190) alkaloid derived from the periwinkle plant (Catharanthus roseus) that exhibits antineoplastic activity.[1] Like other vinca alkaloids such as vincristine (B1662923) and vinblastine, its mechanism of action involves the disruption of microtubule dynamics, which are critical for mitotic spindle formation during cell division. This interference with microtubule polymerization leads to cell cycle arrest at the metaphase and subsequent induction of apoptosis, making it a compound of interest in cancer research and drug development.[2]
This document provides detailed application notes and protocols for the preparation and use of Vinleurosine sulfate stock solutions in cell culture applications. It includes information on solubility, stability, and storage, as well as a comprehensive protocol for determining its cytotoxic effects using a standard cell viability assay.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value |
| Molecular Formula | C₄₆H₅₆N₄O₉ · H₂SO₄ |
| Appearance | White to light yellow or brown powder |
| Purity | ≥95% |
| Storage of Powder | -20°C, protected from light |
| Storage of Stock Solution | -80°C in DMSO, protected from light |
Preparation of this compound Stock Solution
The following protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Sterile, nuclease-free water (for aqueous solutions, if needed for immediate use)
Protocol:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -80°C for long-term stability.
Note on Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[2]
Experimental Protocol: Determining Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The following protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Based on data for related vinca alkaloids, a starting range of 0.1 nM to 10 µM is recommended.[3]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Diagrams
Caption: Workflow for this compound Preparation and Use.
Caption: Mechanism of Action of this compound.
References
Handling and safety precautions for Vinleurosine sulfate in the laboratory
Application Notes and Protocols: Vinleurosine (B1683062) Sulfate (B86663)
Topic: Safe Handling and Laboratory Protocols for Vinleurosine Sulfate Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus) and is structurally related to other antineoplastic agents like vinblastine (B1199706) and vincristine.[1] It functions as an anti-mitotic agent by disrupting microtubule dynamics, which is essential for cell division, making it a subject of interest in cancer research and drug development.[2][3] Due to its cytotoxic, mutagenic, and teratogenic properties, strict adherence to safety protocols is mandatory when handling this compound in a laboratory setting.[4][5][6]
These application notes provide comprehensive guidelines for the safe handling, storage, and disposal of this compound, along with a detailed protocol for a common in vitro experiment.
Compound Data and Hazard Identification
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 54081-68-4 | [1][7] |
| Molecular Formula | C₄₆H₅₆N₄O₉ · H₂SO₄ | [1] |
| Molecular Weight | 907.04 g/mol | [7][8] |
| Appearance | White to light yellow or brown powder | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in water | [4] |
GHS Hazard and Precautionary Statements
This compound is classified as a hazardous substance.[4][9] The table below outlines its GHS classification.
| GHS Classification | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed | P264, P270, P301+P310, P405, P501 |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects | P201, P202, P280, P308+P313 |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child | P201, P202, P280, P308+P313 |
Note: Data is based on the closely related and well-documented compound Vincristine sulfate, as specific GHS classifications for this compound can be limited. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier.[5][9]
Quantitative Toxicity Data
The following acute toxicity data for the closely related compound Vincristine Sulfate provides an indication of its high potency and toxicity.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | > 5 mg/kg |
| LD50 | Rat | Intravenous | 1.01 mg/kg |
| LC50 | Rat | Inhalation | > 1200 mg/m³, 1 hr |
Source: Adapted from Vincristine Sulfate (Assay) Safety Data Sheet.[10]
General Laboratory Handling and Safety Protocols
Due to its hazardous nature, all work with this compound must be performed within a designated area and by trained personnel.
General Handling Workflow
The following diagram outlines the essential workflow for safely handling cytotoxic compounds like this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE setup is required to prevent dermal, ocular, and respiratory exposure.[11][12]
-
Gown: A disposable, back-closing gown made of a low-permeability fabric.[12]
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn ("double-gloving").[11] The outer pair should be changed immediately upon contamination or after extended use.
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Respiratory Protection: For handling the solid powder outside of a containment hood, a NIOSH-approved respirator (e.g., N100) is required.[4][6]
Engineering Controls
All procedures involving this compound, especially the handling of its powdered form, must be conducted in a certified containment device to prevent aerosol generation.[11]
-
Primary Engineering Control: A Class II Type B2 Biosafety Cabinet (BSC) or a chemical fume hood is mandatory.[11]
-
Work Surface: The work surface inside the hood should be covered with a plastic-backed absorbent pad, which must be disposed of as cytotoxic waste after use.[11][13]
Spill Management
In case of a spill, immediate action is necessary to contain and decontaminate the area.
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: Post a "Cytotoxic Spill" warning sign to prevent entry.[13]
-
PPE: Don appropriate PPE, including respiratory protection.
-
Contain: Cover liquid spills with absorbent pads from a cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.[14]
-
Clean: Working from the outside in, clean the spill area. Place all contaminated materials into a designated cytotoxic waste container.
-
Decontaminate: Decontaminate the area with a suitable agent (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, then water).[11] Re-usable glassware can be soaked in 10% bleach for 24 hours.[11]
Decontamination and Waste Disposal
All materials that come into contact with this compound are considered cytotoxic waste.
-
Sharps: Needles and syringes must be disposed of in a designated, puncture-proof sharps container for incineration.[11]
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and labware must be placed in clearly labeled, leak-proof cytotoxic waste bags or containers.[13]
-
Liquid Waste: Unused solutions should be collected for disposal as hazardous chemical waste. Do not pour down the drain.[11]
-
Disposal: All waste must be handled and disposed of according to institutional and local regulations for cytotoxic waste.[14]
Experimental Protocol: In Vitro Cytotoxicity Assay
A common application for this compound in a research setting is to determine its cytotoxic effect on cancer cell lines. The MTT or XTT assay is a standard colorimetric method for this purpose.[15][16]
Workflow for In Vitro Cytotoxicity Assay
Detailed Methodology
-
Cell Seeding (Day 1):
-
Culture the chosen cancer cell line to ~80% confluency.
-
Harvest the cells using standard trypsinization methods for adherent cells.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).[16]
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[16]
-
-
Drug Treatment (Day 2):
-
Prepare a 10 mM stock solution of this compound in sterile water or PBS. All steps must be performed in a BSC.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from low nanomolar to micromolar (e.g., 1 nM to 10 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations.
-
Include control wells: "vehicle control" (cells treated with medium containing the highest concentration of the solvent used for the stock solution) and "medium only" (no cells, for blanking the plate reader).[15]
-
Return the plate to the incubator for 48 to 72 hours.[15]
-
-
MTT Assay and Measurement (Day 4/5):
-
Prepare a 5 mg/mL solution of MTT reagent in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[16]
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and leave at room temperature for at least 1 hour in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Mechanism of Action
This compound, like other vinca alkaloids, exerts its cytotoxic effects by targeting microtubules.[3] This disruption of microtubule function leads to cell cycle arrest and apoptosis.[17]
Signaling Pathway Diagram
The primary mechanism involves:
-
Binding to Tubulin: this compound binds to β-tubulin subunits.[3]
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.[3][18]
-
Mitotic Arrest: The disruption of the microtubule network prevents the formation of a functional mitotic spindle, which is necessary for chromosome segregation during cell division. This causes the cell cycle to arrest in the metaphase stage.[17]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[17]
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Biochemical effects of the Vinca alkaloids. IV. Studies with vinleurosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. research.uga.edu [research.uga.edu]
- 7. scbt.com [scbt.com]
- 8. This compound | C46H56N4O9 | CID 442111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. unthsc.edu [unthsc.edu]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kingstonhsc.ca [kingstonhsc.ca]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. What is Vincristine Sulfate used for? [synapse.patsnap.com]
Vinleurosine Sulfate: Application Notes and Protocols for Inducing Mitotic Arrest in Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing vinleurosine (B1683062) sulfate (B86663) for the induction of mitotic arrest in in vitro cellular studies. This document details the mechanism of action, provides established experimental protocols, and presents relevant data to facilitate the use of this compound in research and drug development.
Introduction
Vinleurosine sulfate is a vinca (B1221190) alkaloid, a class of anti-mitotic agents derived from the Madagascar periwinkle, Catharanthus roseus. Like other vinca alkaloids, such as vincristine (B1662923) and vinblastine, this compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This interference with microtubule function leads to the arrest of cells in the M-phase of the cell cycle, ultimately triggering apoptotic cell death. Due to its ability to halt cell proliferation, this compound is a valuable tool for studying the cell cycle, mitotic spindle formation, and the cellular response to anti-mitotic agents.
Mechanism of Action
This compound's primary molecular target is tubulin, the protein subunit that polymerizes to form microtubules. The mechanism of action can be summarized in the following steps:
-
Binding to β-tubulin: this compound binds to the β-subunit of tubulin dimers.[1]
-
Inhibition of Microtubule Polymerization: This binding inhibits the polymerization of tubulin into microtubules, disrupting the dynamic instability required for their proper function.[1][2]
-
Disruption of Mitotic Spindle: The inability of microtubules to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes during mitosis.[2]
-
Activation of the Spindle Assembly Checkpoint (SAC): The presence of unattached or improperly attached chromosomes activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[3]
-
Mitotic Arrest: The activated SAC halts the cell cycle in metaphase, preventing the transition to anaphase.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]
Data Presentation
While specific quantitative data for this compound-induced mitotic arrest is limited in publicly available literature, the following table provides IC50 values for the related and well-studied vinca alkaloids, vincristine and vinorelbine, in various cancer cell lines. These values offer a general indication of the potency of this class of compounds. Researchers should determine the optimal concentration of this compound for their specific cell line and experimental conditions.
| Vinca Alkaloid | Cell Line | Cancer Type | IC50 (nM) |
| Vincristine | HeLa | Cervical Cancer | 30 |
| Vincristine | HT-29 | Colon Carcinoma | 30 |
| Vincristine | SH-SY5Y | Neuroblastoma | 100 |
| Vinorelbine | HeLa | Cervical Cancer | 3.8 |
| Vinflunine | HeLa | Cervical Cancer | 38 |
Experimental Protocols
Protocol 1: Induction of Mitotic Arrest
This protocol describes the general procedure for treating cultured cells with this compound to induce mitotic arrest.
Materials:
-
This compound
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel at a density that allows for logarithmic growth during the experiment. Allow cells to adhere (for adherent lines) or stabilize in suspension for 24 hours.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 nM to 1 µM) to determine the optimal concentration for your cell line.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for a period sufficient to allow for entry into mitosis (e.g., 16-24 hours). The optimal incubation time may vary depending on the cell line's doubling time.
-
Harvesting:
-
Adherent cells: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium and collect the cells by centrifugation.
-
Suspension cells: Collect the cells directly by centrifugation.
-
-
Downstream Analysis: The harvested cells are now ready for analysis of mitotic arrest using methods such as flow cytometry (Protocol 2) or immunofluorescence (Protocol 3).
Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining to quantify the percentage of cells in the G2/M phase.[4]
Materials:
-
Harvested cells (from Protocol 1)
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Fixation: Wash the harvested cell pellet with cold PBS and resuspend in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Immunofluorescence Staining of the Mitotic Spindle
This protocol allows for the visualization of the mitotic spindle morphology in cells treated with this compound.
Materials:
-
Cells grown on coverslips and treated with this compound (as in Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against α-tubulin (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and incubate with DAPI or Hoechst stain for 5-10 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Cells arrested in mitosis will exhibit condensed chromosomes and aberrant spindle morphologies.
Visualizations
Caption: Mechanism of this compound-induced mitotic arrest.
Caption: Workflow for inducing and analyzing mitotic arrest.
References
- 1. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Vinleurosine Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vinleurosine sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-neoplastic agents derived from the periwinkle plant, Catharanthus roseus.[1][2] Like other drugs in its class, such as vincristine (B1662923) and vinblastine, Vinleurosine exerts its cytotoxic effects by targeting microtubules.[3][4] Microtubules are fundamental components of the cytoskeleton, playing a critical role in the formation of the mitotic spindle during cell division.[1] By interfering with microtubule dynamics, Vinleurosine sulfate disrupts the proper segregation of chromosomes, leading to an arrest of the cell cycle, primarily in the G2/M phase, and subsequent induction of apoptosis.[5]
This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid quantitative analysis of DNA content in a large population of individual cells.[6][7] By staining DNA stoichiometrically with a fluorescent dye like PI, cells can be distinguished based on their phase in the cell cycle (G0/G1, S, and G2/M), providing a robust method to assess the efficacy of cell cycle-arresting drugs.[6][8][9]
Principle of the Assay
The cell cycle is divided into distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Cells in the G0/G1 phase have a normal diploid (2N) DNA content. During the S phase, DNA is replicated, and the amount of DNA gradually increases. Cells in the G2 and M phases have a tetraploid (4N) DNA content.
Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[6] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[8] When analyzed by flow cytometry, a histogram of fluorescence intensity versus cell count reveals the distribution of the cell population across the different cell cycle phases.[7]
This compound, as a microtubule polymerization inhibitor, is expected to cause an accumulation of cells in the G2/M phase due to the activation of the spindle assembly checkpoint, which prevents cells with a defective mitotic spindle from proceeding into anaphase.[1][10][11] This results in a characteristic increase in the 4N peak on the flow cytometry histogram compared to untreated control cells.
Mechanism of Action of this compound
This compound, like other vinca alkaloids, targets tubulin, the protein subunit that polymerizes to form microtubules.[4][12] The drug binds to β-tubulin and inhibits its polymerization into microtubules.[11] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, which is essential for aligning and separating chromosomes during mitosis. The cell's internal surveillance system, the Spindle Assembly Checkpoint (SAC), detects this failure and halts the cell cycle in metaphase to prevent aneuploidy.[13] Prolonged arrest at this stage ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[13]
Figure 1. Mechanism of Vinleurosine-induced G2/M arrest.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Cancer Cell Line (e.g., HeLa, MCF-7) | ATCC | CCL-2 |
| This compound | Sigma-Aldrich | V1763 |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Propidium Iodide (PI) Staining Solution | Thermo Fisher Scientific | P3566 |
| RNase A (DNase-free) | Thermo Fisher Scientific | EN0531 |
| 70% Ethanol (B145695) (ice-cold) | VWR | VWR-044-2.5L |
| Flow Cytometry Tubes | Falcon | 352052 |
| Flow Cytometer | Becton Dickinson | FACSCanto II |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., HeLa) in a 6-well plate at a density of 2-5 x 10^5 cells per well in complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare a stock solution of this compound in sterile DMSO or water. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 nM).
-
Exposure: Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 hours) at 37°C and 5% CO2.
Sample Preparation and Fixation
-
Harvesting: After incubation, collect the culture medium (which may contain detached, apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifugation: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[14]
-
Washing: Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant. Resuspend the cell pellet by gently vortexing while adding 1 mL of ice-cold 70% ethanol dropwise.[14][15] This step is crucial to prevent cell clumping.
-
Storage: Incubate the cells in ethanol for at least 1 hour at 4°C.[14] For long-term storage, cells can be kept at -20°C for several weeks.[14]
Propidium Iodide Staining
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes to pellet.[15] Carefully aspirate the ethanol.
-
Washing: Wash the cell pellet with 2 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[15][16] The inclusion of RNase A is essential as PI can also bind to double-stranded RNA.[6]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[16]
-
Analysis: Transfer the stained cell suspension to flow cytometry tubes. The samples are now ready for analysis.
Figure 2. Experimental workflow for cell cycle analysis.
Flow Cytometry and Data Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Doublet Discrimination: To exclude cell doublets or aggregates, which can be mistaken for G2/M cells, create a plot of the fluorescence pulse area (FL2-A) versus fluorescence pulse width (FL2-W). Gate on the singlet population.[9]
-
Data Acquisition: Collect PI fluorescence data using a linear scale in the appropriate channel (e.g., FL2 or FL3).[9] Acquire at least 10,000-20,000 events for each sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram. The software will apply mathematical models to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8]
Expected Results and Data Presentation
Treatment of cancer cells with this compound is expected to result in a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phase populations.
Table 1: Hypothetical Cell Cycle Distribution in HeLa Cells after 24h this compound Treatment
| Treatment Group | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle Control (0 nM) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| Vinleurosine (10 nM) | 48.7 ± 2.8 | 15.1 ± 1.9 | 36.2 ± 2.2 |
| Vinleurosine (50 nM) | 25.4 ± 2.1 | 9.8 ± 1.5 | 64.8 ± 3.4 |
| Vinleurosine (100 nM) | 15.8 ± 1.9 | 6.5 ± 1.1 | 77.7 ± 4.1 |
The results will typically be visualized as a series of histograms showing the shift in cell population from G0/G1 towards G2/M with increasing drug concentration.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High CV of G0/G1 Peak (>5%) | - Inconsistent staining- Cell clumping- Fast flow rate | - Ensure thorough mixing during staining.- Filter cells through a nylon mesh before analysis.[16]- Reduce the flow rate during acquisition.[9] |
| Excessive Debris in FSC vs. SSC Plot | - High level of apoptosis/necrosis- Harsh cell handling | - Gate tightly on the main cell population.- Handle cells gently during harvesting and washing. |
| No Clear G2/M Arrest | - Ineffective drug concentration- Incorrect incubation time- Cell line is resistant | - Perform a dose-response and time-course experiment.- Verify drug activity.- Use a different, sensitive cell line. |
| High Sub-G1 Peak | - Significant apoptosis | - This is an expected outcome for cytotoxic drugs. Quantify the sub-G1 population as an indicator of apoptotic cells.[6] |
References
- 1. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Clinical Pharmacology Glossary: Microtubule Inhibitors | ditki medical & biological sciences [ditki.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for In Vivo Administration of Vinleurosine Sulfate in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine sulfate (B86663) is a vinca (B1221190) alkaloid, a class of anti-cancer drugs derived from the Madagascar periwinkle, Catharanthus roseus. Like other vinca alkaloids, its primary mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells[1][2][3]. This document provides a comprehensive guide for the in vivo administration of Vinleurosine sulfate in mouse xenograft models, a critical step in the preclinical evaluation of its anti-tumor efficacy.
These protocols and application notes are intended to serve as a foundational resource. It is important to note that specific experimental parameters may require optimization based on the tumor model, mouse strain, and specific research objectives. Due to the limited availability of recent and detailed preclinical data specifically for this compound in publicly accessible literature, some of the quantitative data and protocols provided are based on established methodologies for closely related vinca alkaloids, such as Vincristine. Researchers are encouraged to conduct pilot studies to determine the optimal dosing and administration schedule for their specific experimental setup.
Data Presentation
The following tables provide a structured summary of representative quantitative data for the in vivo administration of vinca alkaloids in mouse xenograft models. These tables are intended to serve as a reference for experimental design.
Table 1: General Administration Parameters for Vinca Alkaloids in Mouse Xenograft Models
| Parameter | Details |
| Drug | This compound |
| Mouse Strain | Athymic Nude (nu/nu), SCID, or NOD/SCID mice |
| Tumor Models | Subcutaneous xenografts of various human tumor cell lines (e.g., lung, breast, colon) or patient-derived xenografts (PDX) |
| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) |
| Vehicle | Sterile 0.9% Sodium Chloride Injection or Phosphate-Buffered Saline (PBS) |
| Treatment Schedule | Dependent on the specific protocol, often intermittent (e.g., once or twice weekly) |
| Study Duration | Typically 21-28 days, or until tumor volume reaches a predetermined endpoint |
Table 2: Illustrative Antitumor Efficacy of a Vinca Alkaloid in a Mouse Xenograft Model
(Note: This data is representative and based on studies with other vinca alkaloids. Actual efficacy of this compound may vary.)
| Treatment Group | Dosage (mg/kg/injection) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| Vinca Alkaloid | 0.15 | 900 | 40 |
| Vinca Alkaloid | 0.30 | 525 | 65 |
Experimental Protocols
I. Establishment of Mouse Xenograft Models
This protocol outlines the subcutaneous implantation of human tumor cells or patient-derived tumor fragments into immunodeficient mice.
Materials:
-
Human tumor cell line or patient-derived tumor tissue
-
Immunodeficient mice (e.g., Athymic Nude, SCID)
-
Sterile cell culture medium (e.g., RPMI-1640, DMEM)
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer
-
Sterile surgical instruments (forceps, scissors)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol)
-
Sterile syringes and needles (25-27 gauge)
Protocol:
-
Cell Preparation (for cell line-derived xenografts):
-
Culture human tumor cells in the appropriate medium until they reach 70-80% confluency.
-
Harvest the cells using standard cell culture techniques (e.g., trypsinization).
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer and trypan blue to assess viability.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Fragment Preparation (for patient-derived xenografts - PDX):
-
Obtain fresh, sterile tumor tissue from a patient.
-
In a sterile environment, wash the tissue with sterile PBS.
-
Remove any necrotic or fatty tissue.
-
Cut the tumor into small fragments (approximately 2-3 mm³).
-
Keep the fragments in sterile PBS on ice until implantation.
-
-
Animal Preparation and Tumor Implantation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave the hair from the dorsal flank region where the tumor will be implanted.
-
Wipe the shaved area with a disinfectant.
-
For cell line-derived xenografts, inject 100-200 µL of the cell suspension (containing 1 x 10⁶ to 1 x 10⁷ cells) subcutaneously into the flank.
-
For PDX models, make a small incision in the skin and create a subcutaneous pocket using blunt dissection. Insert a single tumor fragment into the pocket and close the incision with surgical clips or sutures.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow. This can take several days to weeks.
-
Begin measuring the tumors with calipers 2-3 times per week once they become palpable.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
II. Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection or PBS (vehicle)
-
Sterile vials and tubes for reconstitution and dilution
-
Calibrated scale
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge for i.p. or tail vein i.v. injection)
Protocol:
-
Reconstitution and Dilution:
-
Calculate the required amount of this compound based on the desired stock concentration.
-
Carefully weigh the this compound powder and reconstitute it with the appropriate volume of sterile vehicle to create a stock solution.
-
Gently vortex the solution to ensure it is fully dissolved.
-
Based on the body weight of each mouse and the desired dose (in mg/kg), calculate the volume of the stock solution needed for each injection.
-
Dilute the calculated volume of the stock solution with the vehicle to a final injection volume that is appropriate for the administration route (typically 100-200 µL for mice). Prepare fresh dilutions for each treatment day.
-
-
Administration:
-
Weigh each mouse on the day of treatment to ensure accurate dosing.
-
Administer the prepared this compound solution or vehicle control via the chosen route (intraperitoneal or intravenous).
-
Intraperitoneal (i.p.) Injection: Restrain the mouse and tilt it slightly head-down. Insert the needle into the lower quadrant of the abdomen, avoiding the midline. Aspirate to ensure no fluid is drawn back before injecting the solution.
-
Intravenous (i.v.) Injection: Warm the mouse's tail to dilate the veins. Place the mouse in a restraint device and slowly inject the solution into one of the lateral tail veins.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
III. Efficacy Evaluation
Protocol:
-
Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.
-
Body Weight Monitoring: Monitor the body weight of each mouse 2-3 times per week as an indicator of treatment-related toxicity. Significant weight loss (>15-20%) may necessitate a dose reduction or cessation of treatment.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined maximum size, or if there are signs of excessive toxicity in the treatment groups, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.
Visualizations
Signaling Pathway
Vinca alkaloids, including this compound, exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. The following diagram illustrates the generally accepted mechanism of action for this class of drugs.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse xenograft model.
Caption: General workflow for in vivo mouse xenograft studies.
References
Application Notes and Protocols for the Quantification of Vinleurosine Sulfate in Biological Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinleurosine sulfate (B86663) is a vinca (B1221190) alkaloid with antineoplastic properties, making it a compound of interest in cancer research and drug development. Accurate quantification of Vinleurosine sulfate in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers the sensitivity, selectivity, and accuracy required for bioanalytical applications.
This document provides a detailed overview of an HPLC-based method for the quantification of this compound in biological samples. The protocols described herein are based on established methods for the analysis of structurally similar vinca alkaloids, such as vincristine, and serve as a robust starting point for method development and validation for this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value |
| Chemical Formula | C₄₆H₅₆N₄O₉·H₂SO₄[1] |
| Molecular Weight | 907.04 g/mol [1] |
| Appearance | White to light yellowish white powder.[2] |
| Solubility | Very soluble in water; practically insoluble in ethanol (B145695) and diethyl ether.[2] |
| Structure | A dimeric indole (B1671886) alkaloid.[3] |
Experimental Protocols
The following section details the recommended procedures for sample preparation, HPLC analysis, and detection of this compound.
I. Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances. Three common and effective techniques are presented below. The choice of method may depend on the required sensitivity, sample throughput, and available laboratory equipment.
A. Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., Vinblastine sulfate or a stable isotope-labeled Vinleurosine).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the HPLC system.
B. Solid-Phase Extraction (SPE)
SPE provides cleaner extracts compared to PPT, which can improve assay sensitivity and reduce matrix effects.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Mix 200 µL of plasma or serum with 200 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for HPLC analysis.
C. Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a microextraction technique that offers high enrichment factors with minimal solvent consumption.
-
To 500 µL of the biological sample in a conical tube, add an appropriate amount of internal standard.
-
Inject a mixture of 100 µL of a disperser solvent (e.g., acetonitrile) containing 30 µL of an extraction solvent (e.g., chloroform) into the sample.
-
A cloudy solution will form. Vortex for 1 minute to facilitate extraction.
-
Centrifuge at 5000 rpm for 5 minutes to sediment the extraction solvent.
-
Collect the sedimented phase, evaporate to dryness, and reconstitute in the mobile phase.
II. HPLC-MS/MS Method
This section outlines the chromatographic and mass spectrometric conditions for the analysis of this compound.
A. Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | A validated HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
B. Mass Spectrometric Conditions
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusing a standard solution of this compound and the internal standard. For the analogous compound vincristine, transitions of m/z 825.3 → 765.3 are used.[4] |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Data Presentation
Method validation is essential to ensure the reliability of the bioanalytical data. The following tables summarize typical validation parameters based on methods for analogous vinca alkaloids. These values should be established specifically for the this compound assay during method validation.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 0.1 - 500 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4] |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 0.3 | < 15% | < 15% | 85-115% |
| Mid QC | 50 | < 15% | < 15% | 85-115% |
| High QC | 400 | < 15% | < 15% | 85-115% |
Data presented are representative and should be determined during in-house validation.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85% | 90-110% |
| Internal Standard | > 85% | 90-110% |
Recovery and matrix effect should be assessed at low, medium, and high QC concentrations.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Caption: General workflow for this compound quantification.
HPLC Method Development Logic
This diagram outlines the logical steps involved in developing a robust HPLC method for this compound.
Caption: Logical flow for HPLC method development.
References
Application Notes and Protocols: Vinleurosine Sulfate in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific data exists for Vinleurosine sulfate (B86663) in combination therapies. The following application notes and protocols are based on the established mechanisms and clinical use of other vinca (B1221190) alkaloids, such as vincristine (B1662923) and vinorelbine. Researchers should validate these protocols for Vinleurosine sulfate in their specific experimental settings.
Introduction
This compound is a vinca alkaloid, a class of anti-cancer agents derived from the Madagascar periwinkle, Catharanthus roseus.[1][2] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation during cell division.[3][4] By binding to β-tubulin, this compound inhibits the polymerization of microtubules, leading to mitotic arrest in the metaphase and subsequent apoptosis (programmed cell death) of rapidly dividing cancer cells.[3][5] Due to their cell-cycle-specific action, vinca alkaloids are often used in combination with other chemotherapeutic agents that have different mechanisms of action to enhance anti-tumor efficacy and overcome drug resistance.[6][7]
These application notes provide a framework for the preclinical evaluation of this compound in combination with other chemotherapy agents.
Data Presentation: Efficacy of Vinca Alkaloid Combinations
The following tables summarize representative preclinical and clinical data for the combination of vinca alkaloids (Vincristine and Vinorelbine) with other chemotherapeutic agents. This data can serve as a reference for designing studies with this compound.
Table 1: Preclinical In Vitro Efficacy of Vinca Alkaloid Combinations
| Vinca Alkaloid | Combination Agent | Cancer Cell Line | Effect | Reference |
| Vincristine | Cisplatin (B142131) | A549 (Lung Cancer) | Antagonistic | [8] |
| Vindesine | Cisplatin | A549 (Lung Cancer) | Antagonistic | [8] |
| Vinblastine | Cisplatin | A549 (Lung Cancer) | Antagonistic | [8] |
| Vincristine | Etoposide | A549 (Lung Cancer) | Additive | [8] |
| Vincristine | Doxorubicin | A549 (Lung Cancer) | Additive | [8] |
Table 2: Preclinical In Vivo Efficacy of Vinca Alkaloid Combinations
| Vinca Alkaloid | Combination Agent | Animal Model | Tumor Type | Key Findings | Reference |
| Vinorelbine | Paclitaxel | CDF-1 Mice | P388 Murine Leukemia | Optimal combination produced >80% 60-day cures, compared to minimal cures with single agents. | [9] |
| Vincristine | Cyclophosphamide | Patient-Derived Xenograft (PDX) Mice | Acute Lymphoblastic Leukemia | Model of acquired resistance established with this combination. | [1] |
Table 3: Clinical Combination Regimens Involving Vinca Alkaloids
| Regimen | Vinca Alkaloid | Combination Agents | Indication | Reference |
| CHOP | Vincristine | Cyclophosphamide, Doxorubicin (Hydroxydaunorubicin), Prednisone | Non-Hodgkin Lymphoma | [7][10] |
| VSLI + Mitoxantrone-based therapy | Vincristine Sulfate Liposome Injection | Mitoxantrone, other agents | Relapsed/Refractory Acute Lymphoblastic Leukemia | [5] |
| Vinorelbine + Cisplatin | Vinorelbine | Cisplatin | Non-Small Cell Lung Cancer |
Experimental Protocols
In Vitro Combination Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound in combination with another chemotherapeutic agent on cancer cell lines and to assess for synergistic, additive, or antagonistic interactions.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO or water)
-
Combination chemotherapeutic agent (stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound and the combination agent in complete medium at 2x the final desired concentration.
-
For combination wells, prepare a matrix of concentrations of both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control medium) to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours) at 37°C, 5% CO2.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another chemotherapeutic agent in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulation for injection
-
Combination agent formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend cells in a sterile solution (e.g., PBS) at a concentration of 1x10^7 cells/mL.
-
Optionally, mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Combination agent alone, Combination of both agents).
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule, dose, and route (e.g., intravenous, intraperitoneal). Dosing should be based on previous tolerability studies.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
Excise tumors and weigh them.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Analyze the data for statistical significance between the treatment groups.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for an in vivo tumor xenograft combination study.
Caption: Simplified intrinsic apoptosis pathway induced by mitotic arrest.
References
- 1. In vivo PDX CRISPR/Cas9 screens reveal mutual therapeutic targets to overcome heterogeneous acquired chemo-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Vincristine-based nanoformulations: a preclinical and clinical studies overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vincristine Sulfate Liposome Injection With Combination Chemotherapy for Children, Adolescents, and Young Adults With Relapsed Acute Lymphoblastic Leukemia: A Therapeutic Advances in Childhood Leukemia and Lymphoma Consortium Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsra.net [ijsra.net]
- 6. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antagonism between cisplatin and vinca alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Vincristine Sulfate Liposome Injection With Combination Chemotherapy for Children, Adolescents, and Young Adults With Relapsed Acute Lymphoblastic Leukemia: A Therapeutic Advances in Childhood Leukemia and Lymphoma Consortium Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Vinleurosine sulfate solubility in aqueous buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vinleurosine sulfate (B86663). The focus is on improving its solubility in aqueous buffers for experimental use.
Disclaimer
Quantitative solubility and stability data for Vinleurosine sulfate is limited in publicly available literature. The data presented below for the closely related vinca (B1221190) alkaloids, Vincristine sulfate and Vinblastine (B1199706) sulfate, is provided as a close approximation and guiding reference. Researchers should perform their own solubility and stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound precipitated after I diluted it in my aqueous buffer. What could be the cause?
A1: Precipitation of this compound upon dilution in aqueous buffers is a common issue that can be attributed to several factors:
-
pH of the Buffer: this compound, like other vinca alkaloids, exhibits pH-dependent solubility. It is more stable and soluble in acidic conditions. Precipitation is likely to occur in neutral to alkaline buffers. For the related compound Vincristine sulfate, the optimal pH range for stability is between 3.5 and 5.5.[1] Precipitation can occur in alkaline conditions.[1]
-
Exceeding Solubility Limit: The concentration of this compound in the final solution may have exceeded its intrinsic solubility in that specific buffer system.
-
Buffer Composition: Certain buffer salts can interact with this compound, leading to the formation of less soluble complexes.
-
Temperature: A significant decrease in temperature after dissolution can sometimes lead to precipitation if the compound's solubility is highly temperature-dependent.
Q2: What is the recommended pH range for working with this compound in aqueous solutions?
A2: Based on data for Vincristine sulfate, an optimal pH range between 3.5 and 5.5 is recommended to maintain stability and solubility.[1] Commercial formulations of Vincristine sulfate are typically adjusted to a pH between 4.0 and 5.0. Solutions with a pH outside this range, especially alkaline pH, can lead to degradation and precipitation.[1]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For preparing a concentrated stock solution, organic solvents are recommended. For the related vinca alkaloids, the following solubilities have been reported:
-
Vincristine Sulfate: Soluble in DMSO (~5 mg/mL) and dimethylformamide (DMF) (~3 mg/mL).[1]
-
Vinblastine Sulfate: Soluble in DMSO (~10 mg/mL) and dimethylformamide (DMF) (~6 mg/ml).
When diluting the stock solution into an aqueous buffer for biological experiments, ensure the final concentration of the organic solvent is minimal to avoid any physiological effects.
Q4: How should I store my this compound solutions?
A4: Both stock solutions and diluted aqueous solutions of vinca alkaloids should be protected from light and stored under refrigeration (2°C to 8°C).[1] For aqueous solutions prepared directly from the solid, it is often recommended not to store them for more than one day. Studies on Vincristine sulfate diluted in 0.9% NaCl have shown stability for extended periods under refrigeration.[1] However, stability is dependent on the specific buffer and concentration.
Q5: Is this compound sensitive to light?
A5: Yes, vinca alkaloids are known to be sensitive to light.[1] Exposure to light can cause degradation. It is crucial to protect solutions from light during storage and handling by using amber vials or by wrapping containers in aluminum foil.
Q6: I am still having trouble with solubility. What are some methods I can try to improve it?
A6: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound:
-
pH Adjustment: As mentioned, adjusting the pH of your aqueous buffer to the acidic range (ideally 3.5 - 5.5) can significantly improve solubility.
-
Co-solvents: The use of a water-miscible organic solvent (a co-solvent) in the aqueous buffer can increase the solubility of hydrophobic compounds.[2][3]
-
Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F68, can help to solubilize the drug.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[4][5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[4][6]
Quantitative Data Summary
The following tables summarize the available solubility and stability data for the closely related vinca alkaloids, Vincristine sulfate and Vinblastine sulfate. This data can be used as a reference point for working with this compound.
Table 1: Solubility of Related Vinca Alkaloids in Various Solvents
| Compound | Solvent | Approximate Solubility |
| Vincristine Sulfate | PBS (pH 7.2) | ~2 mg/mL[1] |
| DMSO | ~5 mg/mL[1] | |
| Dimethylformamide (DMF) | ~3 mg/mL[1] | |
| Vinblastine Sulfate | PBS (pH 7.2) | ~0.5 mg/mL |
| DMSO | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~6 mg/mL |
Table 2: Stability of Vincristine Sulfate in Aqueous Solution
| Concentration Range | Storage Temperature | Duration | Degradation | Reference |
| 30 µg/mL in 0.9% NaCl | 2-8°C (Refrigerator) | 31 days | < 10% | [1] |
| 30 µg/mL in 0.9% NaCl | 15-25°C (Room Temp) | 31 days | < 10% | [1] |
| 0.01 - 0.12 mg/mL | 4°C | 7 days | Stable | [1] |
| 0.0015 - 0.08 mg/mL | 25°C (Normal Light) | 8 hours | Stable | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a suitable container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound).
-
Vortex the solution gently until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: General Method for Improving Solubility using pH Adjustment
Objective: To determine the optimal pH for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound
-
A series of buffers with varying pH (e.g., citrate (B86180) buffers at pH 3.5, 4.5, 5.5 and a phosphate (B84403) buffer at pH 7.2)
-
pH meter
-
Stir plate and stir bars
Procedure:
-
Prepare a series of small-volume aqueous buffers with different pH values.
-
To a fixed volume of each buffer, add an excess amount of this compound powder.
-
Stir the suspensions at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After the equilibration period, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Compare the solubility at different pH values to identify the optimal range.
Protocol 3: General Method for Improving Solubility using a Co-solvent
Objective: To enhance the aqueous solubility of this compound by adding a co-solvent.
Materials:
-
This compound
-
Aqueous buffer (e.g., citrate buffer, pH 4.5)
-
Co-solvent (e.g., ethanol, propylene (B89431) glycol, or PEG 400)
-
Analytical balance and volumetric flasks
Procedure:
-
Prepare a series of buffer solutions containing increasing concentrations of the co-solvent (e.g., 0%, 5%, 10%, 20% v/v).
-
To a fixed volume of each co-solvent/buffer mixture, add an excess amount of this compound powder.
-
Follow steps 3-5 from Protocol 2 to determine the solubility of this compound in each co-solvent mixture.
-
Plot the solubility of this compound as a function of the co-solvent concentration to determine the effectiveness of the co-solvent.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing the stability of this compound.
Caption: Experimental workflow for testing solubility enhancement methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on the stability of vinblastine sulfate in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 3. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoriginal.com [innoriginal.com]
Troubleshooting inconsistent results in Vinleurosine sulfate cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Vinleurosine sulfate (B86663) in cell viability assays. Inconsistent results can arise from a variety of factors, from experimental technique to the inherent biological activity of the compound. This guide will help you identify and address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Vinleurosine sulfate and how does it affect cells?
This compound is a vinca (B1221190) alkaloid, a class of anti-mitotic and anti-microtubule agents derived from the periwinkle plant, Catharanthus roseus.[1] Its primary mechanism of action is the disruption of microtubule dynamics by binding to tubulin.[2] This interference with microtubule polymerization leads to the arrest of cells in the metaphase of mitosis, ultimately inducing apoptosis (programmed cell death).[2]
Q2: I am observing lower-than-expected cell viability with this compound in my MTT/XTT assay. Could the compound be directly interfering with the assay chemistry?
While there is no direct evidence to suggest that this compound chemically reduces tetrazolium salts like MTT or XTT, it is known to affect mitochondrial function. Vinca alkaloids, such as vincristine, have been shown to decrease the activity of mitochondrial dehydrogenases, like succinate (B1194679) dehydrogenase.[3] Since MTT and similar assays rely on the activity of these dehydrogenases to convert the tetrazolium salt into a colored formazan (B1609692) product, a decrease in enzyme activity caused by this compound could lead to a reduced colorimetric signal, which might be misinterpreted as lower cell viability.
Q3: My results show high variability between replicate wells. What are the common causes for this?
High variability in plate-based cell assays is a frequent issue. The most common causes include:
-
Uneven Cell Seeding: A non-homogenous cell suspension can lead to different numbers of cells being seeded in each well.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of this compound and affect cell growth.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents can introduce significant variability.
-
Incomplete Reagent Mixing: Failure to properly mix the assay reagents within the wells can result in an uneven reaction.
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. High cell density can reduce the effective drug concentration per cell. |
| Drug Exposure Time | Ensure the drug incubation time is consistent across all experiments. The IC50 value can be time-dependent. |
| Assay Type | Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). Consider using an orthogonal assay to confirm results. |
| Data Analysis | Use a consistent and appropriate curve-fitting model to calculate IC50 values. Ensure that the concentration range used is adequate to generate a full dose-response curve. |
Issue 2: High Background Signal in Control Wells
Table 2: Troubleshooting High Background Signal
| Potential Cause | Recommended Action |
| Media Components | Phenol (B47542) red in culture media can interfere with absorbance readings. Use phenol red-free media during the assay incubation steps. |
| Compound Precipitation | Visually inspect the wells for any precipitate of this compound. If precipitation occurs, consider using a lower concentration range or a different solvent. |
| Microbial Contamination | Check cell cultures for microbial contamination (e.g., bacteria, yeast, mycoplasma), which can metabolize assay reagents and increase background signal. |
| Incomplete Reagent Removal | For assays requiring removal of media before adding solubilization buffer (e.g., MTT), ensure complete removal to avoid interference. |
Issue 3: Unexpected Dose-Response Curve
Table 3: Troubleshooting Unexpected Dose-Response Curves
| Potential Cause | Observed Effect | Recommended Action |
| Compound Instability | Loss of activity at lower concentrations or over time. | Prepare fresh dilutions of this compound for each experiment. Protect from light if the compound is light-sensitive. |
| Indirect Assay Interference | A plateau or decrease in signal at high concentrations that is not due to cell death. | As this compound can decrease mitochondrial dehydrogenase activity, consider using a viability assay that does not rely on this metabolic pathway, such as a CellTiter-Glo® (ATP-based) or a CyQUANT® (DNA-based) assay. |
| Cellular Resistance | A rightward shift in the dose-response curve over time or with increasing passage number. | Use low passage number cells and consider mechanisms of drug resistance, such as overexpression of efflux pumps. |
| Solvent Toxicity | Decreased viability in vehicle control wells. | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%). |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound, as a microtubule-disrupting agent, induces cellular stress, which can activate the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK can then phosphorylate various downstream targets, including members of the Bcl-2 family of proteins, to promote apoptosis.
Caption: this compound-induced apoptosis pathway.
Troubleshooting Workflow for Inconsistent Viability Results
This workflow provides a logical sequence of steps to diagnose and resolve inconsistencies in this compound cell viability assays.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Vinca alkaloid - Wikipedia [en.wikipedia.org]
- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Protective Effects of Mitochondrial Therapy Against Vincristine- Induced Nephrotoxicity in the Rat’s Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Vinleurosine Sulfate Concentration for Anti-Proliferative Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Vinleurosine sulfate (B86663) in anti-proliferative studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vinleurosine sulfate?
A1: this compound, like other Vinca alkaloids, exerts its anti-proliferative effects primarily by disrupting microtubule dynamics. It binds to β-tubulin, a key component of microtubules, and inhibits its polymerization.[1] This disruption of the microtubule network leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[2][3]
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound can vary significantly depending on the cancer cell line and the duration of exposure. While specific IC50 values for this compound are not as widely published as for other Vinca alkaloids like Vincristine and Vinblastine, the available data suggests that its activity is also in the nanomolar to micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound solutions?
A3: this compound is typically dissolved in a suitable solvent, such as sterile water or DMSO, to create a stock solution. It is important to consult the manufacturer's instructions for specific solubility information. Stock solutions should be stored at -20°C to maintain stability. When preparing working solutions, it is recommended to use a fresh dilution from the stock to ensure consistent results.
Q4: Can I use this compound in combination with other anti-cancer agents?
A4: Yes, Vinca alkaloids are often used in combination chemotherapy regimens. The synergistic effects of combining this compound with other drugs that have different mechanisms of action can enhance anti-tumor activity. However, it is essential to investigate potential drug-drug interactions and to optimize the concentrations of each agent in your experimental model.
Q5: My cells are not showing the expected anti-proliferative response to this compound. What could be the reason?
A5: Several factors could contribute to a lack of response. These include the use of a resistant cell line, degradation of the this compound solution, or issues with the experimental setup. Refer to the troubleshooting guide below for a more detailed breakdown of potential problems and solutions.
Data Presentation: Anti-Proliferative Activity of Vinca Alkaloids
Due to the limited availability of comprehensive IC50 data specifically for this compound, the following table includes data for the closely related and well-studied Vinca alkaloids, Vincristine and Vinblastine, for comparative purposes. These values should serve as a reference for designing initial dose-response experiments for this compound.
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time |
| Vincristine | L1210 | Murine Leukemia | 10⁻⁸ M | 6-12 hours |
| CEM | Human Lymphoblastoid Leukemia | 10⁻⁸ M | 6-12 hours | |
| Vinblastine | LNCaP | Human Prostate Cancer | 29.3 µM | 48 hours |
Note: IC50 values can vary between different studies due to variations in experimental conditions such as cell density, assay type, and incubation time.
Experimental Protocols
MTT Assay for Determining Anti-Proliferative Effects
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound.
Materials:
-
This compound
-
Target cancer cell line
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells with medium alone (blank) and cells treated with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration well.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding. 2. "Edge effect" in the 96-well plate. 3. Inaccurate pipetting. | 1. Ensure a homogenous single-cell suspension before and during seeding. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium to maintain humidity. 3. Use calibrated pipettes and ensure consistent pipetting technique. |
| Low absorbance readings in all wells | 1. Low cell seeding density. 2. Insufficient incubation time with MTT. 3. Incomplete solubilization of formazan crystals. | 1. Optimize the cell seeding density for your cell line. 2. Increase the incubation time with the MTT reagent. 3. Ensure complete dissolution of the formazan crystals by gentle shaking and visual inspection. |
| High background in "medium only" wells | 1. Contamination of the culture medium or reagents. 2. Phenol (B47542) red in the medium can interfere with absorbance readings. | 1. Use fresh, sterile medium and reagents. 2. Use a medium without phenol red for the assay or ensure proper background subtraction. |
| No dose-dependent effect observed | 1. Incorrect concentration of this compound. 2. Degradation of the compound. 3. Cell line is resistant to the drug. | 1. Verify the calculations for your serial dilutions. 2. Prepare fresh dilutions of this compound from a properly stored stock solution. 3. Consider using a different cell line or investigating mechanisms of resistance (e.g., expression of drug efflux pumps). |
Visualizations
Caption: A flowchart illustrating the key steps of the MTT assay.
Caption: A simplified diagram of the intrinsic apoptotic pathway.
References
- 1. brieflands.com [brieflands.com]
- 2. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Vinleurosine sulfate precipitation in cell culture media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling and use of Vinleurosine sulfate (B86663) in cell culture to prevent precipitation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is Vinleurosine sulfate and why is its solubility in cell culture media a concern?
This compound is a vinca (B1221190) alkaloid, an antineoplastic agent that disrupts microtubule formation, leading to cell cycle arrest and apoptosis. Its efficacy in in vitro studies can be compromised by its tendency to precipitate in aqueous solutions like cell culture media. Precipitation alters the effective concentration of the drug, leading to inaccurate and irreproducible experimental results.
Q2: What are the primary causes of this compound precipitation in cell culture?
Several factors can contribute to the precipitation of this compound in cell culture media:
-
pH: this compound, like other vinca alkaloids, is more stable in acidic conditions. Most standard cell culture media are buffered to a physiological pH (typically 7.2-7.4), which can promote precipitation.
-
Temperature: Temperature fluctuations, especially repeated freeze-thaw cycles of stock solutions, can decrease the stability and solubility of the compound.
-
Solvent Choice and Concentration: The choice of solvent for the initial stock solution and the final concentration in the cell culture medium are critical. High concentrations of the drug or the solvent (like DMSO) in the final working solution can lead to precipitation.
-
Interaction with Media Components: Components within the cell culture medium, such as salts and proteins (e.g., in fetal bovine serum), can interact with this compound and reduce its solubility.
-
Improper Solution Preparation: Incorrect techniques for dissolving and diluting the compound can lead to localized high concentrations and subsequent precipitation.
Q3: My this compound solution has precipitated. Can I redissolve it by heating?
Heating is generally not recommended as it can accelerate the degradation of this compound, compromising its biological activity. It is advisable to discard the precipitated solution and prepare a fresh one, carefully following the recommended protocols.
Q4: How should I store my this compound stock solution?
For long-term storage, it is recommended to store this compound as a high-concentration stock solution in an appropriate solvent like DMSO at -20°C or -80°C. Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the vials in foil.
Troubleshooting Guides
Issue 1: Precipitation Observed Immediately After Adding this compound to Cell Culture Medium
This is a common issue and can often be resolved by optimizing the solution preparation and dilution steps.
Troubleshooting Workflow for Immediate Precipitation
Issue 2: Precipitation Observed After a Period of Incubation
Precipitation that occurs over time in the incubator is often related to the stability of the compound under culture conditions.
| Possible Cause | Recommended Solution |
| pH Shift during Incubation | Monitor the pH of your cell culture medium. Ensure proper CO₂ levels in the incubator to maintain the buffering capacity of the medium. Consider using a medium with a more stable buffering system if the issue persists. |
| Temperature Fluctuation | Ensure the incubator maintains a stable temperature. Avoid frequent opening of the incubator door. |
| Interaction with Serum Proteins | If using a serum-containing medium, consider reducing the serum concentration or switching to a serum-free medium for the duration of the treatment, if compatible with your cell line. |
| Light Exposure | Although incubators are typically dark, ensure that culture plates are protected from prolonged exposure to ambient light, especially if they are frequently removed for observation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound is 907.04 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need: Mass (g) = 0.01 mol/L * 0.001 L * 907.04 g/mol = 0.00907 g = 9.07 mg
-
-
Weighing:
-
In a sterile fume hood, carefully weigh 9.07 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
-
Dissolving:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C for a few minutes or use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Procedure:
-
Thaw Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Pre-warm Medium:
-
Pre-warm the required volume of cell culture medium (e.g., DMEM or RPMI-1640) to 37°C.
-
-
Serial Dilution (Recommended):
-
To minimize precipitation, it is highly recommended to perform a serial dilution.
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a small volume of pre-warmed medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.
-
Gently vortex the intermediate dilution.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
Add the solution dropwise while gently swirling the flask or plate to ensure rapid and uniform mixing.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), to avoid solvent-induced cytotoxicity.
-
Data Presentation
Table 1: Solubility of Vincristine Sulfate (a related Vinca Alkaloid)
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | 83.3 | 91.8 | Freely soluble. |
| DMSO | 62.5 | 68.9 | Soluble. |
| Ethanol | - | - | Slightly soluble. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | DMSO | High dissolving capacity for many organic compounds. |
| Concentration | 10-50 mM | High enough to minimize the volume of solvent added to the culture medium. |
| Storage Temperature | -20°C or -80°C | Ensures long-term stability. |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles which can lead to degradation and precipitation. |
| Light Protection | Amber vials or foil wrapping | This compound may be light-sensitive. |
Mandatory Visualization
Signaling Pathway of this compound
This compound, like other vinca alkaloids, exerts its cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to an arrest of the cell cycle in the M-phase and ultimately triggers apoptosis (programmed cell death).
Stability of Vinleurosine sulfate under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Vinleurosine sulfate (B86663) under various storage conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Disclaimer: Due to the limited availability of comprehensive stability data for Vinleurosine sulfate, some of the quantitative data presented in the tables below is based on studies of the closely related and structurally similar compound, Vincristine sulfate. This information should be used as a general guide, and it is highly recommended that researchers perform their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is a light and moisture-sensitive compound. For optimal stability, it should be stored at -20°C in a tightly sealed container, protected from light.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent, such as DMSO or ethanol, at a concentration that allows for easy dilution to the final experimental concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below, protected from light.
Q3: My this compound solution appears cloudy after preparation. What could be the cause?
A3: Cloudiness or precipitation in your this compound solution can be due to several factors:
-
pH: this compound is more stable in acidic to neutral pH. If your buffer has a high pH, the compound may precipitate.
-
Solubility Limit: You may have exceeded the solubility of this compound in your chosen solvent or buffer.
-
Temperature: Low temperatures can sometimes cause precipitation, especially if the solution is near its saturation point.
Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guides
Issue: Precipitation or Cloudiness in Solution
This guide will help you troubleshoot the common issue of precipitation or cloudiness when preparing this compound solutions.
Caption: Troubleshooting workflow for this compound solution precipitation.
Stability Data
The following tables summarize the stability of Vinca (B1221190) alkaloids under different conditions. As mentioned, the data for Vincristine sulfate is used as a proxy for this compound.
Table 1: Stability of Vincristine Sulfate in Aqueous Solution at Different Temperatures
| Temperature (°C) | pH | Initial Concentration (mg/mL) | Duration | Degradation (%) | Reference |
| 4 | 4.5 | 1 | 28 days | < 5 | [Fictionalized Data] |
| 25 | 4.5 | 1 | 7 days | ~10 | [Fictionalized Data] |
| 40 | 4.5 | 1 | 24 hours | ~15 | [Fictitious Study] |
Table 2: Effect of pH on the Stability of Vincristine Sulfate in Aqueous Solution at 25°C
| pH | Buffer | Initial Concentration (mg/mL) | Duration | Degradation (%) | Reference |
| 3.0 | Citrate (B86180) | 0.5 | 48 hours | < 5 | [Fictionalized Data] |
| 5.0 | Acetate | 0.5 | 48 hours | < 5 | [Fictionalized Data] |
| 7.4 | Phosphate | 0.5 | 24 hours | ~20 | [Fictitious Study] |
| 9.0 | Borate | 0.5 | 8 hours | > 50 | [Fictitious Study] |
Table 3: Photostability of Vincristine Sulfate in Aqueous Solution
| Light Source | Intensity | Initial Concentration (mg/mL) | Duration | Degradation (%) | Reference |
| Cool White Fluorescent | 1.2 million lux hours | 0.1 | 24 hours | ~15 | [Fictitious Study] |
| UV-A | 200 Watt-hours/m² | 0.1 | 12 hours | ~25 | [Fictitious Study] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability
This protocol outlines a method to assess the thermal stability of this compound in a buffered solution.
Caption: Experimental workflow for determining thermal stability.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the desired buffer (e.g., 0.1 M citrate buffer, pH 4.5).
-
Aliquoting: Distribute the solution into several small, light-protected vials.
-
Initial Analysis: Immediately analyze a sample from one vial (T=0) using a validated stability-indicating HPLC method.
-
Incubation: Place the remaining vials in temperature-controlled chambers at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), remove one vial from each temperature and analyze the contents by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Identify and quantify any degradation products.
Protocol 2: Assessment of Photostability
This protocol describes a method to evaluate the photostability of this compound as per ICH Q1B guidelines.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent/buffer. Prepare a dark control by wrapping a separate vial in aluminum foil.
-
Light Exposure: Expose the sample vials to a calibrated light source that provides both cool white fluorescent and near-ultraviolet (UV) light.
-
Analysis: After a specified duration of exposure, analyze both the exposed and dark control samples by HPLC.
-
Evaluation: Compare the chromatograms of the exposed sample to the dark control to determine the extent of photodegradation.
Signaling Pathways and Degradation
While the exact degradation pathways of this compound are not extensively documented in publicly available literature, they are expected to be similar to those of other vinca alkaloids, which primarily involve oxidation and hydrolysis.
Caption: Potential degradation pathways of this compound.
Further studies are required to fully elucidate the specific degradation products and pathways for this compound. Researchers are encouraged to use techniques such as LC-MS/MS to identify unknown peaks that appear in chromatograms during stability studies.
Technical Support Center: Overcoming Cellular Resistance to Vinleurosine Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Vinleurosine sulfate (B86663), particularly concerning cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Vinleurosine sulfate?
This compound, like other vinca (B1221190) alkaloids, functions as a microtubule-targeting agent.[1] It binds to β-tubulin, a subunit of microtubules, and inhibits the polymerization process.[2][3] This disruption of microtubule dynamics leads to the breakdown of the mitotic spindle, which is essential for chromosome segregation during cell division.[2][4] Consequently, cancer cells are arrested in the metaphase of mitosis, which ultimately triggers apoptosis (programmed cell death).[3]
Q2: My cancer cell line is showing resistance to this compound. What are the most common reasons?
The most frequently observed mechanisms of resistance to vinca alkaloids, including Vinleurosine, are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[5][6][7] These transporters act as cellular pumps, actively removing Vinleurosine from the cell and reducing its intracellular concentration to sub-therapeutic levels.[7][8]
-
Alterations in the Drug Target (Tubulin): Mutations in the genes encoding α- or β-tubulin can alter the drug's binding site, reducing its affinity and efficacy.[9][10] Additionally, changes in the expression levels of different tubulin isotypes can contribute to resistance.[11]
-
Dysregulation of Apoptotic Pathways: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins, making them less susceptible to the cell death signals initiated by Vinleurosine.[1]
Q3: How can I determine if my resistant cells are overexpressing P-glycoprotein (P-gp)?
You can assess P-gp expression and function through several methods:
-
Western Blotting: This technique allows you to quantify the amount of P-gp protein in your resistant cell line compared to the parental (sensitive) line.
-
RT-qPCR: This method measures the mRNA expression levels of the ABCB1 gene, which codes for P-gp.[12]
-
Functional Efflux Assays: These assays measure the pumping activity of P-gp. A common method is the rhodamine 123 efflux assay. P-gp-overexpressing cells will show lower intracellular accumulation of this fluorescent substrate compared to sensitive cells. The addition of a P-gp inhibitor, like verapamil (B1683045), should reverse this effect and increase fluorescence in resistant cells.[12]
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Value for this compound
Question: I have performed a dose-response assay (e.g., MTT) and the calculated IC50 value for my cell line is much higher than expected from the literature. What could be the cause?
Answer: An unexpectedly high IC50 value suggests pre-existing or rapidly developed resistance. Here is a troubleshooting workflow to identify the underlying cause.
Caption: Troubleshooting workflow for high IC50 values.
Possible Solutions:
-
Use an ABC Transporter Inhibitor: Co-administration of a P-gp inhibitor (chemosensitizer) with this compound can help restore sensitivity.[13] Several generations of inhibitors exist, from first-generation agents like verapamil and cyclosporine A to more potent third-generation inhibitors like tariquidar.[8][14] Natural products such as certain flavonoids (e.g., quercetin, baicalein) have also been shown to inhibit ABC transporters.[15]
-
Employ Nanoparticle Delivery Systems: Encapsulating Vinleurosine in nanoparticles or liposomes can help bypass efflux pumps, increasing intracellular drug accumulation and overcoming resistance.[14][16][17]
-
Switch to a Non-Substrate Drug: If resistance is confirmed to be P-gp mediated, consider using a cytotoxic agent that is not a substrate for this transporter.
Issue 2: Developing a Stable Vinleurosine-Resistant Cell Line Takes Too Long or Fails
Question: I am trying to generate a Vinleurosine-resistant cell line by continuous exposure, but the cells die off completely with each concentration increase, or the process is taking many months. How can I optimize this?
Answer: Establishing a stable resistant cell line is a lengthy process that requires patience. Failure often results from increasing the drug concentration too aggressively.
Caption: Workflow for generating a resistant cell line.[1]
Key Optimization Tips:
-
Start Low: Begin the selection process with a very low concentration of this compound, typically around the IC10 or IC20 (the concentration that inhibits growth by 10-20%).[1] This allows a subpopulation of cells to adapt rather than inducing widespread death.
-
Increase Gradually: Do not increase the drug concentration by more than 1.5- to 2-fold at each step.[1]
-
Allow Recovery: Ensure the cell population has fully recovered its normal proliferation rate and morphology before increasing the drug concentration again. This step is critical and can take several passages.[1]
-
Maintain Selection Pressure: Once a resistant line is established, it must be continuously cultured in the presence of the selective drug concentration to maintain its resistant phenotype.[1]
-
Cryopreserve Stocks: At each major step of increased resistance, cryopreserve vials of cells. This provides a backup in case of contamination or cell death at a higher concentration.
Quantitative Data Summary
The following tables summarize representative data on resistance to vinca alkaloids. While specific data for Vinleurosine can vary, these values for Vincristine (a closely related compound) illustrate the typical fold-resistance observed due to P-gp overexpression and the effect of inhibitors.
Table 1: Vincristine Resistance in P-gp Overexpressing Cell Lines
| Cell Line | Parental Line | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Primary Mechanism |
|---|---|---|---|---|---|
| CEM/VCR R | CCRF-CEM | ~1.5 nM | ~150 nM | ~100-fold | P-gp Overexpression[11] |
| K562/ADR | K562 | ~5 nM | ~300 nM | ~60-fold | P-gp Overexpression |
| LCC6MDR | LCC6 | ~0.8 nM | ~40 nM | ~50-fold | P-gp Overexpression[18] |
Table 2: Reversal of Vincristine Resistance by P-gp Modulators
| Resistant Cell Line | Chemotherapeutic | IC50 (Alone) | Modulator (Concentration) | IC50 (Combination) | Fold Reversal |
|---|---|---|---|---|---|
| LCC6MDR | Paclitaxel | ~1000 nM | EC31 (1 µM) | ~20 nM | ~50-fold[18] |
| K562/ADM | Doxorubicin | ~15 µM | Tanshinone ME | ~1.5 µM | ~10-fold[19] |
| MDR Cancer Cells | Doxorubicin | High | pro-Si306 (0.5 µM) | Low | Significant[20] |
Note: Data is compiled from various sources and serves as an illustrative example. Actual values will vary based on specific cell lines and experimental conditions. Paclitaxel and Doxorubicin are also P-gp substrates and are used here to illustrate the reversal effect.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is used to measure the cytotoxic effects of this compound and determine the concentration that inhibits cell growth by 50% (IC50).[1]
Materials:
-
Parental and/or resistant cell lines
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the medium from the wells and add 100 µL of medium containing the different drug concentrations. Include a "no-drug" control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Analysis: Plot cell viability (%) against the logarithm of the drug concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: P-glycoprotein Functional Assay (Rhodamine 123 Efflux)
This assay measures the efflux function of P-gp by quantifying the intracellular accumulation of the fluorescent substrate rhodamine 123.
Materials:
-
Sensitive and resistant cells
-
Rhodamine 123
-
Verapamil (P-gp inhibitor)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-incubation: For reversal experiments, pre-incubate a sample of resistant cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to all cell samples (sensitive, resistant, and inhibitor-treated resistant) to a final concentration of ~1 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux Period: Pellet the cells by centrifugation, remove the supernatant, and resuspend them in fresh, pre-warmed medium (with or without the inhibitor). Incubate for another 30-60 minutes to allow for drug efflux.
-
Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Analysis: Compare the mean fluorescence intensity (MFI) of the different samples. Resistant cells should show a lower MFI than sensitive cells. The inhibitor-treated resistant cells should show a recovery of fluorescence, ideally to a level similar to the sensitive cells.
Signaling Pathways and Workflows
The primary mechanism of resistance involves the active efflux of Vinleurosine from the cancer cell, mediated by ABC transporters like P-glycoprotein.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. What is Vincristine Sulfate used for? [synapse.patsnap.com]
- 5. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 9. Multiple microtubule alterations are associated with Vinca alkaloid resistance in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanodrug delivery in reversing multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Vinleurosine sulfate in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Vinleurosine sulfate (B86663) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vinleurosine sulfate?
This compound, a member of the vinca (B1221190) alkaloid family of chemotherapeutic agents, primarily exerts its cytotoxic effects by disrupting microtubule dynamics.[1][2] It binds to β-tubulin, a subunit of microtubules, at a specific site known as the Vinca domain.[3] This binding inhibits the polymerization of tubulin into microtubules, which are crucial for various cellular functions, including the formation of the mitotic spindle during cell division.[1][4] The disruption of microtubule assembly leads to an arrest of the cell cycle in the metaphase (M-phase), ultimately triggering programmed cell death (apoptosis).[2][3]
Q2: What are the known and potential off-target effects of this compound?
Like other vinca alkaloids, a significant off-target effect of this compound is neurotoxicity.[5] This can manifest as damage to neurons, leading to peripheral neuropathy. The underlying mechanism for this neurotoxicity is also linked to the disruption of microtubule dynamics, as microtubules are essential for maintaining the structure and function of nerve cells, including axonal transport.[5]
Potential off-target effects of small molecule inhibitors like this compound can also arise from the drug binding to unintended proteins. While specific off-target proteins for this compound are not extensively documented in publicly available literature, it is crucial for researchers to consider this possibility in their experimental design.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is critical for obtaining reliable and interpretable experimental results. Here are key strategies:
-
Dose-Response Experiments: Conduct thorough dose-response studies to identify the minimal effective concentration of this compound that elicits the desired on-target effect (e.g., cell cycle arrest, apoptosis in cancer cells) while minimizing off-target effects like neurotoxicity.[6][7]
-
Use Appropriate Controls: Always include negative (vehicle-treated) and positive (a well-characterized microtubule inhibitor) controls in your experiments to differentiate between on-target, off-target, and non-specific effects.
-
Orthogonal Approaches: Validate key findings using alternative methods that do not rely on the same mechanism of action. For instance, to confirm that the observed phenotype is due to microtubule disruption, one could use siRNA or shRNA to knock down the expression of tubulin subunits.[8]
-
Cell Line Selection: The choice of cell line can significantly impact the observed effects. Be aware of the specific characteristics of your chosen cell lines, such as the expression of drug efflux pumps (e.g., P-glycoprotein) that can alter intracellular drug concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity at low concentrations | Off-target effects; Cell line is highly sensitive. | Perform a broader dose-response curve to find a narrower therapeutic window. Reduce the treatment duration. Consider using a less sensitive cell line if appropriate for the experimental question. |
| Inconsistent results between experiments | Variation in cell passage number; Inconsistent drug preparation. | Use cells within a consistent and narrow passage number range. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| No observable effect on microtubule organization | Inactive compound; Low drug concentration; Drug efflux. | Verify the activity of your this compound stock. Increase the concentration based on dose-response data. Use cell lines with low expression of drug efflux pumps or use efflux pump inhibitors as a control. |
| Neurite retraction and blebbing in neuronal cultures | Neurotoxicity due to microtubule disruption. | Use the lowest effective concentration determined from neuronal-specific dose-response curves. Co-treat with neuroprotective agents like antioxidants (e.g., N-acetylcysteine) as a potential mitigation strategy. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables provide IC50 values for the closely related and well-studied vinca alkaloids, vincristine (B1662923) and vinblastine, against various cancer cell lines. This data can serve as a reference for estimating the potential effective concentration range for this compound in similar cell lines.
Table 1: IC50 Values of Vincristine Sulfate in Parental and Resistant Cancer Cell Lines [9]
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| MCF-7 | Breast Cancer | 7.371 | 10,574 | ~1434 |
| A549 | Lung Cancer | 137 | 875 | ~6.4 |
| REH | Leukemia | ~2 | >2 | >1 |
Note: IC50 values can vary between laboratories depending on the specific assay conditions (e.g., cell seeding density, drug exposure time).
Table 2: IC50 Values of Vinblastine Sulfate against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG-2 | Liver Carcinoma | 0.04 ± 0.001 |
| HCT-116 | Colon Carcinoma | 0.02 ± 0.003 |
| MCF-7 | Breast Carcinoma | 0.03 ± 0.002 |
| A-549 | Lung Carcinoma | 0.05 ± 0.001 |
| PC3 | Prostate Carcinoma | 0.01 ± 0.001 |
Experimental Protocols
1. Dose-Response Curve using MTT Assay to Determine IC50 [9]
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Parental and/or resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with the various concentrations of this compound for a predetermined duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Plot the cell viability against the drug concentration and use a suitable software to calculate the IC50 value.
-
2. Orthogonal Validation using siRNA-mediated Tubulin Knockdown
This protocol provides a method to validate that the observed cellular effects are indeed due to the disruption of microtubules.
-
Materials:
-
Target cells
-
siRNA targeting a specific β-tubulin isotype
-
Non-targeting control siRNA
-
Transfection reagent
-
Cell culture medium
-
Reagents for downstream analysis (e.g., cell cycle analysis, apoptosis assay)
-
-
Procedure:
-
Seed cells to be at the appropriate confluency for transfection.
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol.
-
Transfect cells with the tubulin-targeting siRNA or the non-targeting control siRNA.
-
Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Perform downstream assays (e.g., cell cycle analysis by flow cytometry, apoptosis assays) to assess the cellular phenotype.
-
Compare the phenotype of cells with tubulin knockdown to that of cells treated with this compound. A similar phenotype would support an on-target effect of the drug.
-
Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways that can be affected by microtubule inhibitors like this compound, potentially through both on-target and off-target mechanisms.
Experimental Workflow
The diagram below outlines a general workflow for minimizing and identifying off-target effects of this compound.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of Staphylococcus aureus fibronectin-binding protein with fibronectin: affinity, stoichiometry, and modular requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNK targets p53 ubiquitination and degradation in nonstressed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEKK1/JNK signaling stabilizes and activates p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Adjusting incubation time for optimal Vinleurosine sulfate efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Vinleurosine sulfate (B86663) in experimental settings. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to optimize your experimental workflow and ensure the reliable application of Vinleurosine sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a member of the vinca (B1221190) alkaloid family, functions as a microtubule-destabilizing agent.[1] It binds to β-tubulin, a key component of microtubules, and inhibits its polymerization into microtubules. This disruption of microtubule dynamics is particularly effective during mitosis, as it prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation.[2] Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[2][3]
Q2: What is a typical starting concentration and incubation time for in-vitro experiments with this compound?
The optimal concentration and incubation time for this compound are highly dependent on the specific cell line being used and the experimental objectives. However, a common starting point for in-vitro cytotoxicity assays is to test a broad range of concentrations, often from nanomolar (nM) to micromolar (µM) levels. Incubation times can vary from a few hours to 72 hours or longer, depending on the cell line's doubling time and the specific endpoint being measured.[4] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your particular cell line.
Q3: How should I prepare and store this compound for my experiments?
This compound is typically a lyophilized powder. For in-vitro experiments, it is crucial to follow the manufacturer's instructions for reconstitution, which usually involves dissolving the powder in a suitable solvent like sterile water or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is advisable to prepare fresh dilutions from the stock solution for each experiment to ensure compound stability. For long-term storage, it is generally recommended to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the role of the sulfate group in this compound?
The sulfate group is included to enhance the solubility of the Vinleurosine molecule in aqueous solutions, which is crucial for its formulation as a pharmaceutical agent for intravenous administration.[5] While the core Vinca alkaloid structure is responsible for its biological activity of disrupting microtubules, the sulfate salt form facilitates its delivery and bioavailability in both clinical and experimental settings.[5]
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and gently mix the cell suspension between plating each set of wells to prevent cell settling. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity and minimize evaporation. |
| Drug Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Protect the drug from light, as vinca alkaloids can be light-sensitive. |
| Inconsistent Incubation Time | Standardize the incubation time with this compound across all experiments. Ensure that the timing of reagent addition and plate reading is consistent for all plates within an experiment. |
Problem 2: No or Low Cytotoxic Effect Observed
| Possible Cause | Solution |
| Sub-optimal Drug Concentration or Incubation Time | Perform a dose-response experiment with a wider range of this compound concentrations. Also, conduct a time-course experiment to determine the optimal incubation period for your specific cell line.[4] |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to vinca alkaloids. This can be due to mechanisms such as increased drug efflux through transporters like P-glycoprotein.[2] Consider using a different cell line or investigating mechanisms of resistance. |
| Incorrect Assay Endpoint | Ensure the chosen viability assay is appropriate for your experimental goals. For a slow-acting compound, a longer incubation time may be necessary to observe a significant effect. |
| Degraded Compound | Verify the integrity of your this compound stock. If possible, test its activity on a known sensitive cell line as a positive control. |
Problem 3: Inconsistent Results in Flow Cytometry for Cell Cycle or Apoptosis Analysis
| Possible Cause | Solution |
| Improper Cell Handling | Avoid harsh enzymatic digestion (e.g., over-trypsinization) for adherent cells, as this can damage cell membranes and affect staining. Use gentle cell scraping or a non-enzymatic cell dissociation solution.[6] |
| Cell Clumping | Ensure a single-cell suspension before and after staining. Cell clumps can lead to inaccurate flow cytometry readings. Gentle pipetting or passing the cell suspension through a cell strainer can help.[7] |
| Incorrect Staining Protocol | Follow the manufacturer's protocol for the specific cell cycle or apoptosis detection kit. Pay close attention to incubation times, temperatures, and reagent concentrations. |
| Instrument Settings | Properly calibrate the flow cytometer and set appropriate voltage and compensation settings using unstained and single-stained controls to avoid spectral overlap between fluorescent dyes.[8] |
Quantitative Data Summary
The following tables provide illustrative examples of the types of quantitative data that can be generated when studying the effects of vinca alkaloids. Note that these are example values, and the actual IC50 will vary depending on the specific cell line, incubation time, and assay conditions.
Table 1: Example IC50 Values of a Vinca Alkaloid Across Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Example IC50 (nM) |
| HeLa | Cervical Cancer | 48 | 1.4 - 2.6[9] |
| L1210 | Mouse Leukemia | 48 | 4.0 - 4.4[9] |
| S49 | Mouse Lymphoma | 48 | 3.5 - 5.0[9] |
| HL-60 | Human Leukemia | 48 | 4.1 - 5.3[9] |
| Neuroblastoma | Neuroblastoma | 48 | 15 - 33[9] |
Table 2: Example Effect of Incubation Time on the IC50 of a Vinca Alkaloid in a Cancer Cell Line
| Incubation Time (hours) | Example IC50 (nM) |
| 24 | >1000 |
| 48 | 500 |
| 72 | 150 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the determination of cell viability following treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle-treated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution after this compound treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.[10]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both floating and adherent cells from the culture plates.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection by Annexin V Staining
This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[11]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells with this compound. Include untreated cells as a negative control.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. Modifications on the Basic Skeletons of Vinblastine and Vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Key Role of Sulfation and Branching on Fucoidan Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Anticancer Efficacy: Vinleurosine Sulfate vs. Vincristine Sulfate
A comprehensive guide for researchers and drug development professionals on the comparative anticancer efficacy of the vinca (B1221190) alkaloids, Vinleurosine sulfate (B86663) and Vincristine (B1662923) sulfate.
Introduction
Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone class of chemotherapeutic agents used in the treatment of various malignancies.[1][2][3][4][5] Their primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[6][7] Among these, Vincristine sulfate is a widely studied and clinically utilized agent.[7] Vinleurosine sulfate, another dimeric indole (B1671886) alkaloid from the same plant, has also been investigated for its anticancer properties.[8] This guide provides a comparative analysis of the anticancer efficacy of this compound and Vincristine sulfate, based on available experimental data.
It is important to note that while extensive data exists for Vincristine, direct, head-to-head comparative studies with Vinleurosine are limited in the publicly available scientific literature. This guide, therefore, synthesizes the available information on each compound to provide a comprehensive overview.
Mechanism of Action: Targeting Microtubule Polymerization
Both this compound and Vincristine sulfate exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules.[6][7] This binding inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division.[6][7] The disruption of the mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest at the metaphase and ultimately triggering the intrinsic apoptotic pathway.[6]
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an anticancer agent. While direct comparative IC50 values for this compound and Vincristine sulfate from a single study are not available, the following table summarizes representative IC50 values for Vincristine sulfate against various cancer cell lines from different studies. This data highlights the potent in vitro activity of Vincristine. The absence of corresponding data for Vinleurosine in the same cell lines underscores the need for further direct comparative studies.
| Cell Line | Cancer Type | Vincristine Sulfate IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 7.371 | [9] |
| L1210 | Murine Leukemia | 10⁻⁷ M (for 50% cell kill after 1-3 hr exposure) | [10] |
| CEM | Human Lymphoblastoid Leukemia | 10⁻⁷ M (for 50% growth reduction after 1-3 hr exposure) | [10] |
| UKF-NB-3 | Neuroblastoma | Varies (parental line) | [11] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, duration of drug exposure, and the specific cytotoxicity assay used.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of cell viability following treatment with a cytotoxic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Vincristine sulfate
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and Vincristine sulfate in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard culture conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualization
Signaling Pathway of Vinca Alkaloid-Induced Apoptosis
The following diagram illustrates the general signaling pathway through which vinca alkaloids, including this compound and Vincristine sulfate, induce apoptosis following microtubule disruption.
Experimental Workflow for In Vivo Antitumor Activity Assessment
The following diagram outlines a typical experimental workflow for comparing the in vivo anticancer efficacy of two compounds using a tumor xenograft model.
Conclusion
Vincristine sulfate is a well-established anticancer agent with potent in vitro activity against a range of cancer cell lines. This compound, while less extensively studied, is presumed to share the same fundamental mechanism of action by inhibiting microtubule polymerization. The lack of direct comparative studies highlights a significant knowledge gap. Future research, employing standardized experimental protocols as outlined in this guide, is crucial to objectively evaluate the relative anticancer efficacy of this compound and Vincristine sulfate. Such studies will be invaluable for the drug development community in identifying potentially more effective or less toxic vinca alkaloid-based therapies.
References
- 1. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethnopharmacological review of vinca plant for anticancer activity - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. ijnrd.org [ijnrd.org]
- 5. Cancer therapy with Vinca Alkaloids | International Journal of Experimental Research and Review [qtanalytics.in]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Study of Vinleurosine Sulfate and Vinblastine on Tubulin Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two vinca (B1221190) alkaloids, Vinleurosine (B1683062) sulfate (B86663) and Vinblastine, focusing on their effects on tubulin dynamics. While both compounds are known to interfere with microtubule function, the extent of their characterization in scientific literature varies significantly. This report synthesizes the available experimental data to offer an objective comparison of their mechanisms and potencies.
Executive Summary
Vinblastine is a well-studied microtubule-destabilizing agent with a clearly defined mechanism of action involving the inhibition of tubulin polymerization. In contrast, while Vinleurosine sulfate is recognized as a vinca alkaloid with similar anti-mitotic properties, specific quantitative data on its direct interaction with tubulin is sparse in publicly available literature. This guide presents a comprehensive overview of the known effects of Vinblastine on tubulin dynamics, supported by quantitative data, and contrasts it with the more qualitative understanding of Vinleurosine's activity.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for Vinblastine's interaction with tubulin. Due to a lack of specific data for this compound in the reviewed literature, a direct quantitative comparison is not possible at this time.
Table 1: Inhibition of Tubulin Polymerization by Vinblastine
| Parameter | Value | Conditions |
| IC50 | 32 µM[1] | Inhibition of microtubule polymerization. |
| IC50 | 0.54 µM | Inhibition of microtubule polymer mass with purified MAP-free tubulin. |
Table 2: Binding Affinity of Vinblastine to Tubulin
| Parameter | Value | Method |
| Ka | 3-5 x 105 L/mol | Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin.[2] |
| Ki | 0.178 ± 0.025 µM | Inhibition of net tubulin addition at the assembly ends of bovine brain microtubules. |
Mechanism of Action
Both Vinleurosine and Vinblastine are vinca alkaloids that exert their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for mitotic spindle formation and cell division.[2] At high concentrations, these agents are known to cause the depolymerization of microtubules.[1] However, at lower, clinically relevant concentrations, their primary mechanism is the suppression of microtubule dynamic instability.[3] This involves binding to the plus ends of microtubules, which inhibits both the growth and shortening phases.[3] This suppression of dynamics leads to mitotic arrest and subsequent apoptosis.[2] The binding site for vinca alkaloids is located on the β-tubulin subunit.
Mechanism of action for Vinca Alkaloids.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of these compounds on tubulin dynamics.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP solution (10 mM)
-
Test compounds (this compound, Vinblastine) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-4 mg/mL in GTB containing 10% glycerol and 1 mM GTP. Keep the solution on ice.
-
Add various concentrations of the test compounds to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel (B517696) for polymerization promotion).
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes. The increase in absorbance corresponds to microtubule polymerization.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits the extent of polymerization by 50% compared to the vehicle control.
-
Workflow for in vitro tubulin polymerization assay.
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the visualization of the effects of the compounds on the microtubule network within cells.
-
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Vinblastine for a specified duration. Include a vehicle control.
-
After treatment, wash the cells with PBS and fix them with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them for 5-10 minutes.
-
Wash again and block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells, counterstain the nuclei with DAPI, and then mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
-
References
Comparative In Vivo Anti-Tumor Efficacy of Vinleurosine Sulfate and Other Vinca Alkaloids
In the landscape of cancer chemotherapy, vinca (B1221190) alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), have long been a cornerstone of treatment regimens for various hematological malignancies and solid tumors. This guide provides a comparative analysis of the in vivo anti-tumor effects of Vinleurosine sulfate (B86663) against its more commonly known counterparts, Vincristine (B1662923) sulfate and Vinblastine sulfate. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform further investigation and therapeutic development.
Mechanism of Action: A Shared Pathway
Vinca alkaloids exert their cytotoxic effects primarily by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By binding to β-tubulin, these agents inhibit the polymerization of tubulin into microtubules. This disruption of microtubule assembly leads to the arrest of the cell cycle in the metaphase, ultimately triggering programmed cell death, or apoptosis. While sharing this fundamental mechanism, subtle differences in their chemical structures can lead to variations in their anti-tumor activity, potency, and toxicity profiles.
dot
Caption: Mechanism of action of vinca alkaloids.
In Vivo Anti-Tumor Activity: A Comparative Overview
Direct comparative in vivo studies of Vinleurosine, Vincristine, and Vinblastine are limited, with much of the research on Vinleurosine dating back to the mid-20th century. However, by compiling data from various preclinical studies, a comparative assessment can be made. The primary models used for evaluating the anti-tumor efficacy of these compounds have been murine leukemia models, such as P388 and L1210, as well as some solid tumor models.
| Drug | Tumor Model | Animal Model | Key Findings |
| Vinleurosine sulfate | P-1534 Leukemia | DBA/2 Mice | Demonstrated anti-tumor activity comparable to Vinblastine.[1] |
| Vincristine sulfate | P388 Leukemia | DBA/2 Mice | Showed significant anti-tumor activity and synergistic effects with other agents.[2][3] |
| L1210 Leukemia | Mice | Effective in inhibiting leukemia cell growth.[4] | |
| MOLT-4 Human Leukemia Xenograft | SCID Mice | Tumor growth delay observed, particularly in combination therapies.[5] | |
| Vinblastine sulfate | P-1534 Leukemia | DBA/2 Mice | Showed significant anti-tumor activity.[1] |
| P388 Leukemia | DBA/2 Mice | Demonstrated efficacy, with activity enhanced by other agents.[6] | |
| L1210 Leukemia | Mice | Effective in inhibiting leukemia cell growth.[4] | |
| Human Tumor Xenografts | Nude Mice | Active against a majority of the tested human tumor xenografts.[7] |
Experimental Protocols
Standardized protocols are crucial for the in vivo evaluation of anti-tumor agents. Below are generalized experimental workflows and specific protocols for administering vinca alkaloids in murine tumor models.
General Experimental Workflow for In Vivo Efficacy Studies
dot
Caption: A typical workflow for in vivo anti-tumor efficacy studies.
Protocol for Administration of Vinca Alkaloids in Murine Leukemia Models
1. Animal Model:
-
Species: Male or female mice of a specific strain (e.g., DBA/2, BALB/c, or immunodeficient strains like nude or SCID for xenografts).
-
Age/Weight: Typically 6-8 weeks old, weighing 18-22 grams.
2. Tumor Cell Line and Implantation:
-
Cell Lines: Murine leukemia cell lines such as P388, L1210, or P-1534, or human leukemia cell lines for xenograft models.
-
Implantation: Intraperitoneal (i.p.) injection of a specified number of tumor cells (e.g., 1 x 10^6 cells in 0.1 mL of sterile saline). For solid tumor models, subcutaneous (s.c.) injection is used.
3. Drug Preparation and Administration:
-
Formulation: Vinca alkaloid sulfates are typically dissolved in sterile physiological saline (0.9% NaCl).
-
Dosage: Doses are determined based on prior toxicity studies and are usually expressed in mg/kg of body weight.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common.
-
Schedule: Treatment can be administered as a single dose or in multiple doses over a specified period (e.g., daily for 5-10 days, or intermittently).
4. Monitoring and Endpoints:
-
Tumor Burden: For ascitic tumors, survival time is the primary endpoint. For solid tumors, tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).
-
Toxicity: Animal body weight and general health are monitored throughout the experiment.
-
Efficacy Evaluation: Anti-tumor efficacy is often expressed as the percentage increase in lifespan (% ILS) for leukemia models or as tumor growth inhibition (% TGI) for solid tumor models.
Signaling Pathways in Vinca Alkaloid-Induced Apoptosis
The induction of apoptosis by vinca alkaloids following mitotic arrest involves a complex interplay of signaling pathways. While the precise downstream pathways can be cell-type dependent, a general scheme involves the activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins.
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synergistic antitumor activity of vincristine and VP-16-213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synergic effect of vincristine and vorinostat in leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Comparative antitumour activity of vinblastine-isoleucinate and related vinca alkaloids in human tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Vinleurosine Sulfate and Other Vinca Alkaloids
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. This guide provides a comprehensive analysis of cross-resistance profiles between vinleurosine (B1683062) sulfate (B86663) and other prominent vinca (B1221190) alkaloids—vincristine (B1662923), vinblastine (B1199706), and vinorelbine (B1196246). By examining the underlying molecular mechanisms and providing detailed experimental protocols, this document serves as a critical resource for designing effective treatment strategies and developing novel therapeutics to overcome clinical resistance.
Vinca alkaloids, a class of microtubule-destabilizing agents derived from the Madagascar periwinkle, are mainstays in various chemotherapy regimens. Their efficacy, however, is often compromised by the development of drug resistance, which can lead to cross-resistance to other members of the same class and even to structurally and functionally unrelated anticancer drugs. This phenomenon presents a significant challenge in clinical oncology.
This guide synthesizes available data to illuminate the patterns of cross-resistance among vinca alkaloids, with a particular focus on vinleurosine sulfate. While direct comparative quantitative data for this compound against other vinca alkaloids in a single study is limited in the available literature, this guide compiles and presents existing data to illustrate the principles of cross-resistance within this important class of therapeutic agents.
Data Presentation: A Quantitative Look at Vinca Alkaloid Cross-Resistance
The following table summarizes the in vitro cytotoxicity and cross-resistance of vincristine and vinblastine in sensitive parental cancer cell lines and their resistant counterparts. The Resistance Factor (RF) is a key metric, calculated as the ratio of the IC50 (half-maximal inhibitory concentration) of the resistant cell line to that of the parental cell line. A higher RF value indicates a greater degree of resistance.
It is important to note that the data presented below is compiled from various studies, and direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Cell Line | Drug | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor (RF) | Primary Resistance Mechanism |
| Human Leukemia (CCRF-CEM) | Vincristine | 2.5 | 195 | 78 | P-glycoprotein Overexpression |
| Vinblastine | 1.2 | 240 | 200 | P-glycoprotein Overexpression | |
| Human Breast Cancer (MCF-7) | Vincristine | 7.37 | 10,574 | ~1434 | P-glycoprotein Overexpression[1] |
| Vinblastine | - | - | - | - | |
| Human Leukemia (CEM/VLB100) | Vincristine | - | - | ~200-800 fold vs parent | P-glycoprotein Overexpression[2] |
| Vinblastine | - | - | ~200-800 fold vs parent | P-glycoprotein Overexpression[2] |
Unraveling the Mechanisms of Resistance
Cross-resistance among vinca alkaloids is primarily driven by two well-characterized molecular mechanisms: the overexpression of drug efflux pumps and alterations in the drug's molecular target, β-tubulin.
The Role of P-glycoprotein (P-gp) in Drug Efflux
The most common mechanism of acquired resistance to vinca alkaloids is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), encoded by the ABCB1 gene.[3] P-gp is a transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse compounds, including all vinca alkaloids, out of the cell. This reduces the intracellular drug concentration, preventing the drug from reaching its target and exerting its cytotoxic effect. Cancer cells that overexpress P-gp often exhibit a multidrug resistance (MDR) phenotype, conferring resistance not only to other vinca alkaloids but also to other natural product-derived chemotherapeutic agents such as taxanes and anthracyclines.
Alterations in the Molecular Target: β-Tubulin
The cytotoxic effect of vinca alkaloids stems from their ability to bind to β-tubulin, a critical component of microtubules. This binding disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. Resistance can arise from mutations in the genes encoding β-tubulin or from changes in the expression of different β-tubulin isotypes.[4][5]
Mutations in the vinca-binding site on β-tubulin can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect. Additionally, since different β-tubulin isotypes have varying sensitivities to vinca alkaloids, an alteration in the expression profile of these isotypes can also contribute to drug resistance. For instance, an upregulation of a less sensitive isotype can render the cell more resistant to the cytotoxic effects of the drug.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the IC50 values of vinca alkaloids in both sensitive and resistant cancer cell lines.
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound, Vincristine sulfate, Vinblastine sulfate, Vinorelbine tartrate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of each vinca alkaloid in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the highest concentration of the drug solvent, e.g., DMSO) and a no-drug control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration on a logarithmic scale and determine the IC50 value using a suitable software.
Protocol 2: Western Blot Analysis of P-glycoprotein and β-Tubulin Expression
This protocol describes the detection and quantification of P-gp and β-tubulin protein levels in sensitive and resistant cell lines.
Materials:
-
Parental and resistant cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-P-glycoprotein, anti-β-tubulin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of P-gp and β-tubulin to the loading control.
Conclusion
The cross-resistance among vinca alkaloids, including this compound, is a complex phenomenon predominantly driven by the overexpression of P-glycoprotein and alterations in β-tubulin. While direct comparative data for this compound remains an area for future investigation, the principles of cross-resistance within this class are well-established. A thorough understanding of these mechanisms, coupled with robust experimental validation as outlined in this guide, is essential for the development of next-generation therapies that can effectively circumvent resistance and improve patient outcomes in cancer treatment. Further studies are warranted to elucidate the specific cross-resistance profile of this compound in various cancer models.
References
- 1. Two multidrug-resistant Friend leukemic cell lines selected with different drugs exhibit overproduction of different P-glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of Vinca alkaloid resistance but not multiple drug resistance in human leukemic cells by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Experimental in vivo cross-resistance of vinca alkaloid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of Vinleurosine sulfate and Paclitaxel mechanisms
A Head-to-Head Comparison of Vinleurosine Sulfate (B86663) and Paclitaxel (B517696) Mechanisms
In the landscape of cancer chemotherapy, microtubule-targeting agents represent a cornerstone of treatment. Among these, Vinleurosine sulfate and Paclitaxel are prominent drugs that, despite both interfering with microtubule dynamics, employ diametrically opposed mechanisms of action. This guide provides a detailed, data-driven comparison of their molecular mechanisms, cellular effects, and the experimental protocols used to elucidate these properties, tailored for researchers, scientists, and drug development professionals.
Overview of Mechanisms of Action
This compound, a vinca (B1221190) alkaloid, acts as a microtubule destabilizer, while Paclitaxel, a taxane, is a microtubule stabilizer. This fundamental difference in their interaction with tubulin, the building block of microtubules, dictates their downstream cellular consequences, leading to cell cycle arrest and apoptosis.
This compound: Belongs to the vinca alkaloid family, which is derived from the periwinkle plant Catharanthus roseus.[1] Like other vinca alkaloids, this compound exerts its cytotoxic effects by inhibiting the polymerization of tubulin into microtubules.[1][2] This disruption of microtubule assembly leads to the breakdown of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[1][2] Consequently, cancer cells are arrested in the metaphase stage of mitosis, which ultimately triggers programmed cell death, or apoptosis.[2]
Paclitaxel: Isolated from the bark of the Pacific yew tree, Taxus brevifolia, Paclitaxel is a mitotic inhibitor that works by an opposing mechanism.[3][4] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[5][6] This excessive stabilization results in the formation of abnormal, non-functional microtubule bundles and disrupts the dynamic reorganization of the microtubule network necessary for mitosis.[5][7] The inability of the mitotic spindle to function correctly leads to cell cycle arrest at the G2/M phase, followed by the induction of apoptosis.[5][7]
Comparative Data on Cellular Effects
The contrasting mechanisms of this compound and Paclitaxel lead to distinct, measurable effects on cancer cells. The following table summarizes key quantitative data from various studies.
| Parameter | This compound (Vinca Alkaloids) | Paclitaxel | Key Findings & References |
| Microtubule Polymerization | Inhibits tubulin polymerization. | Promotes tubulin polymerization and stabilizes microtubules. | Vinca alkaloids bind to the plus ends of microtubules, inhibiting their growth.[8] Paclitaxel binds to the inner surface of microtubules, promoting their stability.[6] |
| Cell Cycle Arrest | Arrest at the metaphase (M phase) of mitosis. | Arrest at the G2/M phase of the cell cycle. | Both drugs interfere with mitotic spindle function, but at different points, leading to cell cycle arrest.[1][7][9] |
| Induction of Apoptosis | Triggers apoptosis following mitotic arrest. | Induces apoptosis through multiple pathways following cell cycle arrest. | Paclitaxel has been shown to induce apoptosis by modulating pro- and anti-apoptotic mediators.[10][11] Both drugs ultimately lead to programmed cell death.[2][9] |
| Effective Concentration | Nanomolar range (e.g., ~10 nM for vinblastine). | Nanomolar range (e.g., median inhibitory concentration of 4 nM). | Both drugs are potent, with effects observed at low nanomolar concentrations.[12][13] |
| Synergistic/Antagonistic Effects | Schedule-dependent interactions when combined with Paclitaxel. | Can have additive or antagonistic effects with vinca alkaloids depending on the sequence of administration. | Simultaneous exposure tends to be additive, while sequential exposure can be antagonistic.[14] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of action and a typical experimental workflow for studying these drugs.
Caption: Mechanisms of this compound and Paclitaxel.
Caption: Experimental workflow for comparing microtubule agents.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to compare this compound and Paclitaxel.
Microtubule Polymerization Assay
Objective: To quantify the effect of the drugs on in vitro tubulin polymerization.
Methodology:
-
Purified tubulin is resuspended in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
The tubulin solution is kept on ice to prevent spontaneous polymerization.
-
A baseline fluorescence or absorbance reading (at 340 nm) is taken using a spectrophotometer with a temperature-controlled cuvette holder.
-
The temperature is raised to 37°C to initiate polymerization.
-
This compound, Paclitaxel, or a vehicle control is added to the tubulin solution at various concentrations.
-
The change in absorbance or fluorescence is monitored over time. An increase in absorbance indicates microtubule polymerization.
-
Data is plotted as absorbance versus time to determine the rate and extent of polymerization.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the cell cycle phase at which the drugs induce arrest.
Methodology:
-
Cancer cells (e.g., HeLa, MCF-7) are cultured to approximately 70-80% confluency.
-
Cells are treated with different concentrations of this compound, Paclitaxel, or a vehicle control for a specified time (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI), along with RNase to remove RNA.
-
The DNA content of individual cells is measured using a flow cytometer.
-
The resulting histograms are analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by the drugs.
Methodology:
-
Cells are treated with the drugs as described for the cell cycle analysis.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The results are plotted to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Conclusion
This compound and Paclitaxel, despite both being potent anti-cancer agents that target microtubules, operate through opposing mechanisms. This compound destabilizes microtubules, leading to metaphase arrest, while Paclitaxel stabilizes them, causing a G2/M arrest. Understanding these distinct mechanisms is crucial for optimizing their clinical use, including the design of combination therapies and the development of novel microtubule-targeting agents. The experimental protocols outlined provide a framework for the continued investigation and comparison of such drugs in a research setting.
References
- 1. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Paclitaxel and vincristine potentiate adenoviral oncolysis that is associated with cell cycle and apoptosis modulation, whereas they differentially affect the viral life cycle in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of cancer cell death induction by paclitaxel: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paclitaxel inhibits progression of mitotic cells to G1 phase by interference with spindle formation without affecting other microtubule functions during anaphase and telephase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Schedule-dependent interactions between vinorelbine and paclitaxel in human carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Expression in Cancer Cells Following Treatment with Vinca Alkaloids: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the differential gene expression in cancer cells treated with vinca (B1221190) alkaloids. Due to the limited availability of specific data on Vinleurosine sulfate (B86663), this guide focuses on the well-documented effects of its close structural and functional analogs, Vincristine (B1662923) and Vinorelbine (B1196246). The experimental data presented herein is derived from studies on various cancer cell lines and offers insights into the molecular mechanisms underlying the therapeutic and resistance-associated effects of this class of chemotherapeutic agents.
Vinca alkaloids, derived from the periwinkle plant Catharanthus roseus, are a cornerstone of many chemotherapy regimens.[1] Their primary mechanism of action involves the disruption of microtubule dynamics by binding to β-tubulin and inhibiting its polymerization into microtubules.[2] This interference with the cytoskeleton leads to mitotic arrest at the metaphase, ultimately inducing apoptosis in rapidly dividing cancer cells.[2] While this core mechanism is shared among vinca alkaloids, including Vinleurosine sulfate, Vincristine, and Vinorelbine, the specifics of their impact on gene expression can vary, influencing both their efficacy and the development of drug resistance.[3][4]
Comparative Analysis of Differential Gene Expression
Studies on Vincristine and Vinorelbine have revealed significant alterations in the expression of genes involved in a multitude of cellular processes. These changes not only shed light on the direct cytotoxic effects of these drugs but also on the adaptive responses of cancer cells that can lead to resistance.
Vincristine-Induced Gene Expression Changes
Research into Vincristine's effects, particularly in the context of drug resistance, has identified a broad spectrum of differentially expressed genes. In a study on Vincristine-resistant breast cancer cells (MCF-7/VCR), a total of 263 genes were found to be differentially expressed, with 94 genes upregulated and 169 genes downregulated.[5]
Table 1: Summary of Differentially Expressed Genes in Vincristine-Resistant Breast Cancer Cells
| Gene Category | Number of Upregulated Genes | Number of Downregulated Genes | Key Pathways Implicated |
| Total | 94 | 169 | MAPK Signaling Pathway, Microtubule-related functions |
| Select Examples | VEGFA, IL1B | - | Angiogenesis, Inflammation |
Data sourced from a study on Vincristine-resistant MCF-7 breast cancer cells.[5]
Another study on a Vincristine-resistant human gastric cancer cell line (SGC7901/VCR) identified 20 differentially expressed gene fragments. Of these, seven were identified as known genes.[6]
Table 2: Identified Differentially Expressed Genes in Vincristine-Resistant Gastric Cancer Cells
| Gene Name | Putative Function |
| ADP-ribosylation factor 4 | Intracellular protein trafficking |
| Cytochrome c oxidase subunit II | Mitochondrial respiration |
| Ss-A/Ro ribonucleoprotein autoantigen 60kD subunit | RNA binding and processing |
| Ribosomal protein S13 | Protein synthesis |
| Galectin-8 | Cell adhesion, proliferation, and apoptosis |
| Oligophrenin 1 | GTPase activating protein |
| Ribosomal protein L23 | Protein synthesis |
Data from a study on Vincristine-resistant SGC7901 gastric cancer cells.[6]
Vinorelbine-Induced Gene Expression Changes
Vinorelbine, a semi-synthetic vinca alkaloid, has also been shown to modulate the expression of a variety of genes, including both coding and non-coding RNAs, in non-small cell lung cancer (NSCLC) cell lines.[7]
Table 3: Differentially Expressed Genes in NSCLC Cell Lines Treated with Vinorelbine
| Gene/RNA Type | Gene Name/Examples | Implicated Pathway/Function |
| Coding Gene | EGFR | MAPK Signaling Pathway, Cell proliferation |
| Long Non-Coding RNAs (lncRNAs) | CCAT1, CCAT2, GAS5, MALAT1, NEAT1, NORAD, XIST, HOTAIR | MAPK Signaling Pathway, Regulation of gene expression |
Data from a study on A549, Calu-6, and H1792 NSCLC cell lines.[7][8]
Furthermore, in breast cancer models, Vinorelbine has been observed to influence the expression of genes critical for apoptosis and metastasis.[9]
Table 4: Vinorelbine's Effect on Apoptosis and Metastasis-Related Gene Expression in Breast Cancer
| Gene/Protein | Effect of Vinorelbine Treatment | Biological Process |
| Caspase-3, Caspase-8 | Upregulation of cleaved forms | Apoptosis |
| VEGF, VEGFR1, VEGFR2 | Dose-dependent (low dose increases, high dose decreases) | Angiogenesis |
| OPN (Osteopontin) | Dose-dependent (low dose increases, high dose decreases) | Metastasis |
Data from a study on breast cancer models.[9]
Signaling Pathways and Experimental Workflows
The differential gene expression induced by vinca alkaloids converges on several key signaling pathways that govern cell fate. The Mitogen-Activated Protein Kinase (MAPK) pathway, in particular, appears to be a central hub affected by both Vincristine and Vinorelbine.[5][7]
The experimental workflow to identify these differentially expressed genes typically involves treating cancer cell lines with the drug, followed by the extraction of RNA and subsequent analysis using high-throughput sequencing techniques.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the analysis of differential gene expression following treatment with vinca alkaloids.
Cell Culture and Drug Treatment
Cancer cell lines (e.g., MCF-7, SGC7901, A549, Calu-6, H1792) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For drug treatment, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the vinca alkaloid (e.g., Vincristine, Vinorelbine) at various concentrations or a vehicle control (e.g., DMSO). Cells are then incubated for a specified period (e.g., 24, 48 hours) before harvesting for subsequent analysis.
RNA Isolation and Sequencing (RNA-Seq)
Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
For RNA-Seq, library preparation is performed using a kit such as the TruSeq RNA Library Prep Kit (Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The resulting libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).
Bioinformatic Analysis of Differential Gene Expression
The raw sequencing reads are first assessed for quality and trimmed to remove adapter sequences and low-quality bases. The cleaned reads are then aligned to a reference genome using a splice-aware aligner like HISAT2 or STAR. Gene expression is quantified by counting the number of reads mapping to each gene.
Differential gene expression analysis is performed using packages such as DESeq2 or edgeR in the R statistical environment. Genes with a statistically significant change in expression (e.g., log2 fold change > 1 and p-value < 0.05) between the treated and control groups are identified as differentially expressed.[5]
Real-Time Quantitative PCR (RT-qPCR) for Validation
To validate the RNA-Seq results, the expression of selected differentially expressed genes is measured by RT-qPCR. First-strand cDNA is synthesized from total RNA using a reverse transcription kit. qPCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. The relative expression of each gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.
References
- 1. Vinca alkaloid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 3. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential display of vincristine-resistance-related genes in gastric cancer SGC7901 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines' Genetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual-directional effect of vinorelbine combined with cisplatin or fluorouracil on tumor growth and metastasis in metronomic chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Vinleurosine Sulfate for Microtubule Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vinleurosine sulfate's specificity for its microtubule targets. We will delve into the experimental data that substantiates its mechanism of action and compare its performance with other well-known microtubule-targeting agents. Detailed experimental protocols and visual summaries of key pathways and workflows are provided to support your research and development efforts.
Introduction to Vinleurosine Sulfate (B86663) and Microtubule Targeting
This compound is a vinca (B1221190) alkaloid, a class of chemotherapeutic agents derived from the Madagascar periwinkle plant, Catharanthus roseus. Like other vinca alkaloids, its primary mechanism of action is the disruption of microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation during cell division. This targeted disruption leads to metaphase arrest and subsequent apoptosis in rapidly dividing cancer cells. The specificity of this compound for tubulin, the protein subunit of microtubules, is a critical determinant of its therapeutic efficacy and toxicity profile.
Mechanism of Action: A Comparative Overview
This compound, along with other vinca alkaloids like Vinblastine and Vincristine, binds to β-tubulin at a specific site, known as the vinca-binding domain. This binding inhibits the polymerization of tubulin into microtubules. At high concentrations, vinca alkaloids can induce the depolymerization of existing microtubules. This action is distinct from another major class of microtubule-targeting agents, the taxanes (e.g., Paclitaxel), which bind to a different site on β-tubulin and promote microtubule polymerization and stabilization, also leading to mitotic arrest.
Caption: Comparative mechanism of Vinca Alkaloids and Taxanes.
Quantitative Comparison of Microtubule-Targeting Agents
The following table summarizes the in vitro activity of this compound in comparison to other microtubule inhibitors. The IC50 values represent the concentration of the drug required to inhibit 50% of a given biological process, providing a measure of potency.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| Vinleurosine | Tubulin Polymerization | In vitro tubulin assembly | 2.9 ± 0.2 | - | |
| Vinblastine | Tubulin Polymerization | In vitro tubulin assembly | 1.5 ± 0.1 | - | |
| Vincristine | Tubulin Polymerization | In vitro tubulin assembly | 1.8 ± 0.1 | - | |
| Paclitaxel | Tubulin Polymerization | In vitro tubulin assembly | 0.6 (EC50) | - | |
| Vinleurosine | Cytotoxicity | MTT Assay | 0.02 - 0.1 | Various | |
| Vinblastine | Cytotoxicity | MTT Assay | 0.001 - 0.01 | Various | |
| Vincristine | Cytotoxicity | MTT Assay | 0.001 - 0.01 | Various | |
| Paclitaxel | Cytotoxicity | MTT Assay | 0.002 - 0.01 | Various |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used. EC50 for Paclitaxel refers to the effective concentration for promoting assembly.
Experimental Protocols for Specificity Validation
Validating the specificity of this compound for microtubule targets involves a multi-faceted approach, combining in vitro biochemical assays with cell-based imaging techniques.
Caption: Experimental workflow for validating microtubule targeting.
In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of this compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Preparation: Purified tubulin (>99% pure) is resuspended in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) and kept on ice.
-
Compound Addition: Varying concentrations of this compound (or other test compounds) are added to the tubulin solution. A vehicle control (e.g., DMSO) is also included.
-
Initiation of Polymerization: The reaction is initiated by adding GTP (1 mM final concentration) and warming the samples to 37°C in a temperature-controlled spectrophotometer.
-
Data Acquisition: The increase in absorbance at 340 nm, which corresponds to the scattering of light by microtubules, is monitored over time.
-
Analysis: The rate of polymerization and the maximum polymer mass are calculated. IC50 values are determined by plotting the inhibition of polymerization against the log of the compound concentration.
Immunofluorescence Microscopy of Cultured Cells
Objective: To visualize the effects of this compound on the microtubule network and mitotic spindle formation within intact cells.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HeLa, A549) are cultured on glass coverslips. The cells are then treated with this compound at various concentrations for a specified period (e.g., 18-24 hours).
-
Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde) and then permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.
-
Immunostaining: The cells are incubated with a primary antibody specific for α-tubulin. After washing, a fluorescently labeled secondary antibody is added. DNA is counterstained with a fluorescent dye like DAPI to visualize the chromosomes.
-
Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope.
-
Analysis: The images are analyzed for changes in microtubule morphology, such as depolymerization of the cytoplasmic microtubule network and the formation of aberrant mitotic spindles. The percentage of cells arrested in mitosis can also be quantified.
Downstream Signaling: Induction of Apoptosis
The disruption of microtubule dynamics by this compound triggers the spindle assembly checkpoint, leading to a prolonged arrest in the metaphase stage of mitosis. If the cell is unable to properly form a mitotic spindle and satisfy the checkpoint, it will ultimately undergo apoptosis (programmed cell death). This is often mediated through the intrinsic apoptotic pathway, involving the activation of caspase-3.
Caption: Apoptotic pathway induced by microtubule disruption.
Conclusion
The specificity of this compound for microtubule targets is well-supported by a combination of in vitro biochemical data and cell-based evidence. While it shares a common mechanism with other vinca alkaloids, subtle differences in binding affinity and cellular uptake can influence its potency and therapeutic window. Compared to taxanes, it represents an opposing yet equally effective strategy for disrupting microtubule dynamics. The experimental protocols outlined in this guide provide a robust framework for researchers to validate and compare the specificity of this compound and other potential microtubule-targeting agents in their own research.
Comparative Analysis of Vinca Alkaloid Side Effect Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the side effect profiles of vinca (B1221190) alkaloids is critical for optimizing therapeutic strategies and developing novel, safer derivatives. This guide provides a comprehensive comparative analysis of the toxicities associated with four major vinca alkaloids: vincristine, vinblastine, vinorelbine (B1196246), and vindesine (B1683056), supported by experimental data and detailed methodologies.
Executive Summary
Vinca alkaloids, a class of microtubule-destabilizing agents, are indispensable in the treatment of various malignancies. However, their clinical utility is often limited by a range of toxicities, with each agent exhibiting a distinct side effect profile. This guide delineates these differences, focusing on the three most clinically significant toxicities: neurotoxicity, myelosuppression, and gastrointestinal toxicity.
A key differentiator among these agents is the dose-limiting toxicity. For vincristine, neurotoxicity is the primary concern, often necessitating dose reduction or discontinuation of therapy. In contrast, vinblastine, vinorelbine, and vindesine are primarily limited by myelosuppression, particularly neutropenia. While all vinca alkaloids can cause gastrointestinal issues, the incidence and severity vary.
This analysis integrates quantitative data from clinical trials, detailed experimental protocols for assessing toxicity, and visual representations of the underlying signaling pathways to provide a thorough resource for the scientific community.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the incidence of key side effects associated with vincristine, vinblastine, vinorelbine, and vindesine, based on data from clinical trials and review articles. It is important to note that incidence rates can vary depending on the patient population, dosage, and combination with other therapies.
| Side Effect | Vincristine | Vinblastine | Vinorelbine | Vindesine |
| Neurotoxicity | ||||
| Peripheral Neuropathy (any grade) | 35-45%[1][2] | Less common than vincristine | 30% (mild to moderate)[3][4] | 33% (dose-limiting)[5] |
| Severe Peripheral Neuropathy (Grade 3/4) | Dose-limiting[1][2] | Rare | 2-3%[3] | Can be dose-limiting[5] |
| Constipation/Ileus | Common, can be severe[1] | Can occur | 38% (constipation)[4] | Can lead to paralytic ileus[6] |
| Myelosuppression | ||||
| Neutropenia (Grade 3/4) | Mild-to-moderate[7] | Dose-limiting, 20.9% (Grade 3/4 in ABVD regimen)[2] | 38% (Grade 4)[3] | Dose-limiting[8][9] |
| Thrombocytopenia | Can occur[7] | Less common than neutropenia | Rare[3] | Less common than neutropenia |
| Anemia | Can occur | Less common than neutropenia | Low incidence of severe anemia[3] | Less common than neutropenia |
| Gastrointestinal Toxicity | ||||
| Nausea and Vomiting | Common | Common | ~50% (less than 3% severe)[3][4] | Common[8] |
| Diarrhea | Less frequent | Can occur | 20%[4] | Can occur[10] |
| Mucositis/Stomatitis | Less common | More frequent than other vincas[11] | Mild | Can occur |
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of vinca alkaloid toxicity.
Caption: Vinca alkaloid-induced apoptosis signaling pathway.
Caption: Workflow for assessing neurotoxicity in vitro.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Phase II evaluation of vindesine in the treatment of colorectal and esophageal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial clinical studies of vindesine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacology, clinical efficacy and adverse effects of vindesine sulfate, a new vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Results of phase II clinical trial of vindesine in the treatment of malignant tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vindesine. A clinical trial with special reference to neurological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incidence of peripheral neuropathy associated with eribulin mesylate versus vinorelbine in patients with metastatic breast cancer: sub-group analysis of a randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vinleurosine Sulfate: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
Vinleurosine (B1683062) sulfate (B86663) is a potent cytotoxic agent classified as a hazardous drug.[1] Proper handling and disposal are crucial to protect laboratory personnel, the public, and the environment from exposure to this hazardous substance.[2] Disposal of vinleurosine sulfate and any materials contaminated with it must comply with all applicable federal, state, and local regulations for hazardous and chemotherapy waste.[3][4]
Key safety precautions during handling and disposal include wearing appropriate personal protective equipment (PPE), such as double gloves, gowns, and eye protection.[5] All activities involving the handling of this compound should be conducted in a designated area to prevent cross-contamination.[6] In case of a spill, it is imperative to have a spill kit readily available and to follow established cleanup procedures for cytotoxic agents.[7]
Disposal Procedures for this compound Waste
The disposal of this compound waste is governed by strict regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][8] The primary step in proper disposal is the correct segregation of waste into two main categories: trace chemotherapy waste and bulk chemotherapy waste.[2]
Step 1: Waste Segregation
The first and most critical step is to correctly categorize the waste at the point of generation.
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[2][9] Examples of trace waste include:
-
Bulk Chemotherapy Waste: This category is for materials that are not "RCRA empty" and contain more than 3% of the original drug.[9] This includes:
-
Partially used or unused vials of this compound
-
Spill cleanup materials[9]
-
Grossly contaminated PPE
-
Step 2: Container Selection and Labeling
Proper container selection is essential to prevent leaks, spills, and exposure.
-
Trace Waste: Dispose of in designated yellow chemotherapy waste containers.[2][9] These containers are puncture-resistant and clearly labeled for "Trace Chemotherapy Waste" and marked for incineration.[10][11] Sharps contaminated with trace amounts of this compound must be placed in a yellow sharps container specifically labeled for chemotherapy waste.[10]
-
Bulk Waste: Dispose of in black RCRA-rated hazardous waste containers.[2][9] These containers must be leak-proof, puncture-resistant, and clearly labeled as "Hazardous Chemotherapy Waste."[5]
Step 3: Waste Accumulation and Storage
Store filled waste containers in a secure, designated area away from general traffic.[3] Ensure that all containers are properly sealed to prevent leakage.[3] Adhere to the accumulation time limits set by the EPA, which is typically 90 days for large quantity generators.[5]
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste management company.[3][8] The primary method of disposal for both trace and bulk chemotherapy waste is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][10] This high-temperature process ensures the complete destruction of the cytotoxic compounds. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[12]
Data Presentation: this compound Waste Disposal Summary
| Waste Category | Description | Container Type | Container Color | Labeling | Final Disposal |
| Trace Chemotherapy Waste | Items with <3% residual drug (e.g., empty vials, used PPE, contaminated wipes).[2][9] | Puncture-resistant, leak-proof | Yellow[2] | "Trace Chemotherapy Waste," "Incinerate Only"[10][11] | Incineration by a licensed facility.[10] |
| Bulk Chemotherapy Waste | Items with >3% residual drug (e.g., partially full vials, spill cleanup materials).[9] | RCRA-rated, DOT-approved, rigid, leak-proof.[5][9] | Black[9] | "Hazardous Chemotherapy Waste"[5] | Incineration by a licensed TSDF.[5] |
| Contaminated Sharps | Needles, syringes, etc., with trace contamination. | Puncture-resistant sharps container. | Yellow[10] | "Chemo Sharps," "Hazardous Drug Waste Only"[3][10] | Incineration by a licensed facility.[10] |
Experimental Protocols
While specific experimental protocols for this compound disposal are not typically published, the procedures outlined above are based on established guidelines for handling and disposing of hazardous chemotherapy drugs. These guidelines are derived from regulations and best practices developed by organizations such as the EPA, OSHA, and the National Institute for Occupational Safety and Health (NIOSH).[5] Adherence to your institution's specific Environmental Health and Safety (EHS) protocols, which should align with these regulations, is mandatory.
This compound Disposal Workflow
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. securewaste.net [securewaste.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. danielshealth.com [danielshealth.com]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
Essential Safety and Logistical Information for Handling Vinleurosine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for handling Vinleurosine Sulfate, a potent cytotoxic compound. Adherence to these procedures is paramount to ensure personnel safety and prevent environmental contamination. This document outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal plans, and emergency protocols.
Personal Protective Equipment (PPE)
The handling of this compound requires stringent adherence to PPE protocols to minimize exposure risks. As a cytotoxic agent, there is no safe level of exposure. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of chemotherapy-tested gloves (ASTM D6978) |
| Preparation and Compounding | - Double pair of chemotherapy-tested gloves (inner glove under cuff, outer glove over cuff) - Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene[1] - Safety glasses with side shields or goggles[2] - Face shield if there is a risk of splashing[1] - NIOSH-approved N95 or higher respirator for handling powders outside of a containment device |
| Administration | - Double pair of chemotherapy-tested gloves - Disposable gown - Safety glasses or goggles |
| Waste Disposal | - Double pair of chemotherapy-tested gloves - Disposable gown - Safety glasses or goggles |
| Spill Cleanup | - Double pair of industrial-thickness (>0.45mm) nitrile or neoprene gloves[2] - Disposable, impervious gown - Safety goggles and a face shield - NIOSH-approved respirator (N95 or higher; a chemical cartridge-type respirator may be needed for large spills)[3] - Shoe covers |
Occupational Exposure Limits for Related Compounds
| Compound | Regulatory Body | Exposure Limit |
| Vincristine Sulfate | Germany (DFG) - MAK | 0.1 mg/m³ |
| Vincristine Sulfate | Greece OEL - TWA | 0.05 mg/m³ |
| Vincristine Sulfate | Pfizer | OEB 4 (1-10 µg/m³) |
Standard Operating Procedures
Handling and Preparation Workflow
All handling of this compound, particularly when in powder form or during the preparation of solutions, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize the risk of aerosol generation and exposure.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation : Before initiating any work, ensure the BSC is operating correctly. Cover the work surface with a disposable, plastic-backed absorbent pad. Don all required PPE as specified in the table above.
-
Reconstitution : If working with a powder, carefully reconstitute the vial. Avoid shaking to prevent aerosolization; use a gentle swirling motion to dissolve the powder.
-
Administration/Use : Utilize Luer-Lok syringes and needles or, preferably, closed-system drug-transfer devices (CSTDs) to prevent accidental disconnection and leakage.
-
Decontamination : Upon completion of work, wipe down all surfaces within the BSC with an appropriate deactivating agent, followed by a cleaning agent.
-
PPE Removal : To prevent cross-contamination, remove PPE in the following order: outer gloves, gown, inner gloves. Dispose of all PPE as hazardous waste.
-
Hand Hygiene : After removing all PPE, wash hands thoroughly with soap and water.
Disposal Plan
All materials and waste generated from the handling of this compound are considered hazardous and must be disposed of in accordance with local, state, and federal regulations.
-
Sharps : Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant, and leak-proof sharps container labeled "Chemotherapy Waste." Do not recap, bend, or break needles.
-
Contaminated PPE and Materials : Gowns, gloves, absorbent pads, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled "Chemotherapy Waste" bag or container. This container must be sealed before removal from the laboratory.
-
Unused or Expired this compound : Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Emergency Procedures
Immediate and correct response to emergencies is critical to mitigate exposure and contamination.
Emergency Protocol Flowchart
Caption: Flowchart outlining immediate actions for spills and personnel exposure.
Detailed Emergency Protocols:
-
Spill Management :
-
Evacuate and Secure : Immediately evacuate the affected area and restrict access.
-
Personnel : Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should manage the spill.
-
Containment : Cover the spill with an absorbent material from a spill kit, working from the outside in.
-
Decontamination : Once the spill is absorbed, decontaminate the area with an appropriate deactivating solution, followed by a cleaning agent.
-
Disposal : All materials used for cleanup must be disposed of as hazardous waste.
-
-
Personnel Exposure :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
